JNJ-6204
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C19H17FN6O |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
2-(5-fluoro-2-pyridinyl)-3-(1H-pyrazolo[3,4-b]pyridin-4-yl)-6,6-bis(trideuteriomethyl)-4,7-dihydropyrazolo[5,1-c][1,4]oxazine |
InChI |
InChI=1S/C19H17FN6O/c1-19(2)10-26-15(9-27-19)16(12-5-6-21-18-13(12)8-23-24-18)17(25-26)14-4-3-11(20)7-22-14/h3-8H,9-10H2,1-2H3,(H,21,23,24)/i1D3,2D3 |
InChI-Schlüssel |
WZMIWVZGYMKUDV-WFGJKAKNSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
JNJ-7706621: A Dual Inhibitor of Cyclin-Dependent and Aurora Kinases
An In-depth Technical Guide on the Mechanism of Action
This technical guide provides a comprehensive overview of the mechanism of action of JNJ-7706621, a potent small molecule inhibitor targeting key regulators of the cell cycle. This document is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology of this compound.
Core Mechanism of Action
JNJ-7706621 is a novel cell cycle inhibitor that functions as a dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases.[1][2][3] Its primary mechanism involves the potent and selective inhibition of these key enzymatic regulators of cell division, leading to cell cycle arrest, apoptosis, and the suppression of tumor growth.[1] The compound has demonstrated significant antitumor activity in preclinical models, both in vitro and in vivo.[1][4]
Inhibition of Cyclin-Dependent Kinases (CDKs)
JNJ-7706621 exhibits potent inhibitory activity against several members of the CDK family, which are essential for the progression of the cell cycle. By inhibiting CDKs, particularly CDK1 and CDK2, JNJ-7706621 disrupts the normal transition through different phases of the cell cycle.[1][5] This inhibition leads to a delay in the exit from the G1 phase and a subsequent arrest in the G2-M phase.[1][6] The compound has been shown to interfere with the phosphorylation of downstream CDK substrates, such as the retinoblastoma protein (Rb).[1]
Inhibition of Aurora Kinases
In addition to its effects on CDKs, JNJ-7706621 is a potent inhibitor of Aurora kinases A and B.[1][5] These kinases play a critical role in mitosis, including spindle formation and chromosome segregation. Inhibition of Aurora kinases by JNJ-7706621 leads to defects in these mitotic processes, contributing to the induction of endoreduplication (a process of DNA replication without cell division) and apoptosis.[1] A key marker of Aurora B activity, the phosphorylation of histone H3, is also inhibited by JNJ-7706621.[1]
Quantitative Data: In Vitro Inhibitory Activity
The inhibitory potency of JNJ-7706621 against various kinases and its anti-proliferative effects on different cell lines have been quantified in several studies.
| Target Kinase | IC50 (nM) |
| CDK1/Cyclin B | 9[5][6] |
| CDK2/Cyclin A | 4[2] |
| CDK2/Cyclin E | 3[2][5] |
| CDK3/Cyclin E | 58[2][3] |
| CDK4/Cyclin D1 | 253[2][3] |
| CDK6/Cyclin D1 | 175[2][3] |
| Aurora A | 11[2][5][6] |
| Aurora B | 15[2][3][5] |
| VEGF-R2 | 154-254[6] |
| FGF-R2 | 154-254[6] |
| GSK3β | 154-254[6] |
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 112-284[5][6][7] |
| HCT-116 | Colon Cancer | 112-514[6][7] |
| SK-OV-3 | Ovarian Cancer | 112-514[6] |
| PC3 | Prostate Cancer | 112-514[6][7] |
| DU145 | Prostate Cancer | 112-514[6][7] |
| A375 | Melanoma | 112-514[5][6] |
| MDA-MB-231 | Breast Cancer | 112-514[6][7] |
| MES-SA | Uterine Sarcoma | 112-514[6] |
| MES-SA/Dx5 | Uterine Sarcoma (P-glycoprotein overexpressing) | 112-514[6] |
JNJ-7706621 demonstrates a selective anti-proliferative effect on tumor cells, being approximately 10-fold less potent against normal human cell lines such as MRC-5, HASMC, HUVEC, and HMVEC (IC50 range of 3.67-5.42 µM).[3][6] The compound's efficacy appears to be independent of the p53 or retinoblastoma status of the cancer cells.[1][3]
Signaling Pathway and Cellular Consequences
The dual inhibition of CDKs and Aurora kinases by JNJ-7706621 triggers a cascade of cellular events that ultimately lead to tumor cell death.
Experimental Protocols
Detailed methodologies for key experiments are crucial for understanding and reproducing the findings related to JNJ-7706621.
CDK1 Kinase Activity Assay
This assay measures the ability of JNJ-7706621 to inhibit the phosphorylation of a substrate by the CDK1/cyclin B complex.
Methodology:
-
The CDK1/cyclin B enzyme is diluted in a reaction buffer containing 50 mM Tris-HCl (pH 8), 10 mM MgCl2, 0.1 mM Na3VO4, and 1 mM DTT.[6]
-
Various concentrations of JNJ-7706621 are added to the enzyme solution.[6]
-
The kinase reaction is initiated by adding a biotinylated peptide substrate, 0.1 µCi per well of 33P-γ-ATP, and 5 µM ATP.[6]
-
The reaction mixture is incubated for 1 hour at 30°C.[6]
-
The reaction is terminated by washing the streptavidin-coated microplate with PBS containing 100 mM EDTA.[6]
-
The amount of incorporated 33P is quantified using a scintillation counter.[6]
-
The IC50 value is determined by performing a linear regression analysis of the percent inhibition at different compound concentrations.[6]
Cell Proliferation Assay
This assay assesses the effect of JNJ-7706621 on the proliferation of cancer cell lines by measuring the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.
Methodology:
-
Cells are seeded into a 96-well CytoStar scintillating microplate at a density of 3,000 to 8,000 cells per well and incubated for 24 hours.[6]
-
JNJ-7706621 is added to the wells at various concentrations, and the plate is incubated for an additional 24 hours.[6]
-
Methyl-14C-thymidine (0.2 µCi/well) is then added, and the plate is incubated for a further 24 hours.[6]
-
The medium is discarded, and the cells are washed twice with PBS.[6]
-
The amount of incorporated 14C-thymidine is quantified using a Packard Top Count instrument.[6]
In Vivo Antitumor Activity
In vivo studies using human tumor xenograft models in mice have demonstrated the efficacy of JNJ-7706621 in inhibiting tumor growth.[1][4] Intermittent dosing regimens have been shown to produce significant antitumor activity, with a direct correlation observed between the total cumulative dose and the therapeutic effect.[1] For instance, in an A375 human melanoma xenograft model, intraperitoneal administration of JNJ-7706621 at 100 mg/kg resulted in 95% tumor growth inhibition.[5]
Conclusion
JNJ-7706621 is a potent dual inhibitor of CDKs and Aurora kinases with a well-defined mechanism of action centered on the disruption of the cell cycle and mitosis. Its selective and potent anti-proliferative activity against a broad range of cancer cell lines, coupled with its demonstrated in vivo efficacy, underscores its potential as a therapeutic agent in oncology. Further investigation into its clinical application is warranted.
References
- 1. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
JNJ-7706621: A Technical Guide to its Discovery, Synthesis, and Preclinical Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-7706621 is a potent, cell-permeable small molecule that functions as a dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases. Its development represents a significant advancement in the pursuit of targeted cancer therapies that disrupt cell cycle progression and mitosis. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of JNJ-7706621, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its characterization. All quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Discovery and Rationale
The discovery of JNJ-7706621 was rooted in the therapeutic strategy of targeting aberrant cell cycle regulation, a hallmark of many cancer types.[1] The rationale was to develop a multi-targeted agent that could simultaneously inhibit key regulators of both interphase and mitosis, thereby inducing a more robust anti-proliferative effect. Cyclin-dependent kinases (CDKs) are crucial for cell cycle progression through G1 and into S phase, while Aurora kinases play a pivotal role in mitotic events such as centrosome maturation, spindle assembly, and cytokinesis.[1] By dually targeting these kinase families, JNJ-7706621 was designed to induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1]
A screening method utilizing a CDK1/cyclin B complex was developed to identify compounds that could inhibit its kinase activity.[2] This led to the identification of JNJ-7706621 as a potent inhibitor of several CDKs and Aurora kinases.[1]
Chemical Synthesis
The chemical structure of JNJ-7706621 is 4-[[5-amino-1-(2,6-difluorobenzoyl)-1H-1,2,4-triazol-3-yl]amino]benzenesulfonamide.[3] While a detailed, step-by-step proprietary synthesis protocol from its developing company is not publicly available, the synthesis of analogous pyrazolo[1,5-a]pyrimidine (B1248293) and triazole-based compounds has been described in the literature. The general approach would involve the synthesis of the core triazole ring followed by the addition of the benzenesulfonamide (B165840) and the 2,6-difluorobenzoyl moieties.
Mechanism of Action
JNJ-7706621 exerts its anti-tumor effects through the potent and dual inhibition of CDKs and Aurora kinases.[1] This dual inhibition leads to a cascade of cellular events that ultimately result in cell cycle arrest and apoptosis.[1]
Inhibition of Cyclin-Dependent Kinases
JNJ-7706621 is a pan-CDK inhibitor with high potency against CDK1 and CDK2.[4] By inhibiting these kinases, it prevents the phosphorylation of key substrates required for cell cycle progression, such as the retinoblastoma protein (Rb).[1] This leads to a delay in G1 progression and an arrest at the G2-M checkpoint.[1]
Inhibition of Aurora Kinases
The compound also potently inhibits Aurora A and Aurora B kinases.[5] Inhibition of Aurora A disrupts centrosome separation and spindle pole organization, while inhibition of Aurora B interferes with the spindle assembly checkpoint and cytokinesis.[5] This leads to endoreduplication (repeated rounds of DNA replication without cell division) and apoptosis.[1] A key marker of Aurora B inhibition is the reduction of histone H3 phosphorylation.[1]
Quantitative Data
The following tables summarize the in vitro inhibitory activity of JNJ-7706621 against various kinases and its anti-proliferative effects on a panel of human cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of JNJ-7706621
| Kinase Target | IC₅₀ (nM) |
| CDK1/Cyclin B | 9 |
| CDK2/Cyclin A | 4 |
| CDK2/Cyclin E | 3 |
| CDK3/Cyclin E | 58 |
| CDK4/Cyclin D1 | 253 |
| CDK6/Cyclin D1 | 175 |
| Aurora A | 11 |
| Aurora B | 15 |
| VEGF-R2 | 154-254 |
| FGF-R2 | 154-254 |
| GSK3β | 154-254 |
| Data sourced from references[4][6]. |
Table 2: Anti-proliferative Activity of JNJ-7706621 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
| HeLa | Cervical Cancer | 112-284 |
| HCT-116 | Colon Cancer | 254 |
| SK-OV-3 | Ovarian Cancer | 112-514 |
| PC3 | Prostate Cancer | 112-514 |
| DU145 | Prostate Cancer | 112-514 |
| A375 | Melanoma | 447 |
| MDA-MB-231 | Breast Cancer | 112-514 |
| MES-SA | Uterine Sarcoma | 112-514 |
| MES-SA/Dx5 | Uterine Sarcoma (Drug-resistant) | 112-514 |
| Data sourced from references[4][5][6]. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of JNJ-7706621.
In Vitro Kinase Assay (CDK1/Cyclin B)
This protocol describes a radiometric assay to determine the inhibitory activity of JNJ-7706621 against CDK1/Cyclin B using histone H1 as a substrate.
-
Reagent Preparation:
-
Kinase Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT.
-
Enzyme: Recombinant human CDK1/Cyclin B complex.
-
Substrate: Histone H1.
-
ATP Mix: [γ-³³P]ATP and unlabeled ATP in kinase buffer.
-
JNJ-7706621: Serial dilutions in DMSO.
-
-
Assay Procedure:
-
Add 10 µL of diluted JNJ-7706621 or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 20 µL of a solution containing CDK1/Cyclin B and histone H1 in kinase buffer.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the ATP mix.
-
Incubate for 30 minutes at 30°C.
-
Stop the reaction by adding 50 µL of 1% phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the plate three times with 0.75% phosphoric acid.
-
Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each JNJ-7706621 concentration and determine the IC₅₀ value.
-
Cell Proliferation Assay
This protocol describes the determination of cell viability after treatment with JNJ-7706621 using a standard MTT assay.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of JNJ-7706621 in culture medium.
-
Replace the medium in the wells with the medium containing the compound or vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.[7][8][9][10]
-
Cell Treatment and Harvesting:
-
Treat cells with JNJ-7706621 or vehicle control for the desired time.
-
Harvest both adherent and floating cells and wash with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate on ice for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.
-
Add propidium iodide (50 µg/mL) and incubate for 15 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate on the single-cell population and acquire data for at least 10,000 events.
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Human Tumor Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of JNJ-7706621 in a mouse xenograft model.[11]
-
Cell Implantation:
-
Subcutaneously inject a suspension of human tumor cells (e.g., A375 melanoma cells) into the flank of immunodeficient mice (e.g., nude mice).
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by measuring tumor volume with calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Administer JNJ-7706621 via intraperitoneal (i.p.) injection according to the desired dosing schedule (e.g., 100 mg/kg daily).[11]
-
Administer vehicle control to the control group.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.
-
In Vivo Efficacy
In a human tumor xenograft model using A375 melanoma cells, JNJ-7706621 demonstrated significant anti-tumor activity.[6] Intermittent dosing schedules were found to be effective, and a direct correlation was observed between the total cumulative dose and the anti-tumor effect.[1] For instance, intraperitoneal administration of JNJ-7706621 at 100 mg/kg resulted in 95% tumor growth inhibition in the A375 xenograft model.[5]
Conclusion
JNJ-7706621 is a novel and potent dual inhibitor of CDKs and Aurora kinases with significant anti-proliferative activity across a range of cancer cell lines and proven in vivo efficacy. Its mechanism of action, targeting both cell cycle progression and mitosis, provides a strong rationale for its continued investigation as a potential cancer therapeutic. The experimental protocols detailed in this guide provide a comprehensive framework for the preclinical evaluation of this and similar targeted therapies. Further studies and clinical trials are warranted to fully elucidate the therapeutic potential of JNJ-7706621.[1][12]
References
- 1. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. researchgate.net [researchgate.net]
- 12. Cyclin-dependent kinase (CDK) inhibitors in solid tumors: a review of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling JNJ-7706204: An In-Depth Technical Guide on a Phantom PLK1 Inhibitor
Despite a comprehensive search of publicly available scientific literature, clinical trial databases, and patent filings, no specific preclinical or clinical data for a Polo-like kinase 1 (PLK1) inhibitor designated as JNJ-7706204 from Johnson & Johnson has been identified. This suggests that "JNJ-7706204" may be an internal compound designation that was not advanced into public development, a misidentification, or a program that was terminated at a very early stage without public disclosure.
This technical guide, therefore, pivots to provide a comprehensive overview of Polo-like kinase 1 (PLK1) as a therapeutic target and the landscape of PLK1 inhibitors, using publicly available data for representative compounds to illustrate the core requirements of the user's request. This includes a detailed examination of the PLK1 signaling pathway, methodologies for evaluating PLK1 inhibitors, and a summary of the data typically generated for such compounds.
Polo-like Kinase 1 (PLK1): A Key Regulator of Cell Division
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including mitotic entry, spindle formation, chromosome segregation, and cytokinesis.[1][2][3] Its expression and activity are tightly regulated throughout the cell cycle, peaking during the G2 and M phases.[4] Due to its critical role in cell proliferation, PLK1 is frequently overexpressed in a wide range of human cancers, and its elevated expression often correlates with poor prognosis.[2][5] This has made PLK1 an attractive target for the development of novel anticancer therapies.
The PLK1 Signaling Pathway
PLK1 is a central node in the complex network of interactions that govern mitotic progression. Its activation and downstream signaling are crucial for the proper execution of cell division. Inhibition of PLK1 disrupts these processes, leading to mitotic arrest and ultimately, apoptosis in cancer cells.
Caption: PLK1 signaling pathway and the impact of its inhibition.
Evaluating PLK1 Inhibitors: Key Experimental Protocols
The development of a PLK1 inhibitor involves a series of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy. While specific protocols for JNJ-7706204 are unavailable, the following sections describe the standard methodologies used in the field.
In Vitro Kinase Inhibition Assay
This assay is fundamental to determining the potency of a compound against the target kinase and its selectivity against other kinases.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation: Purified recombinant human PLK1 enzyme, a suitable substrate (e.g., casein or a synthetic peptide), ATP, and kinase assay buffer are prepared.
-
Compound Dilution: The test compound is serially diluted to a range of concentrations.
-
Reaction Setup: The PLK1 enzyme, substrate, and test compound are incubated together in a microplate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Reaction Termination: After a defined incubation period, the reaction is stopped.
-
Signal Detection: The level of substrate phosphorylation is quantified using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence.
-
Data Analysis: The percentage of kinase inhibition is plotted against the compound concentration, and the half-maximal inhibitory concentration (IC50) is calculated.
Cell-Based Proliferation Assay
This assay assesses the ability of the compound to inhibit the growth of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells known to overexpress PLK1 are seeded into multi-well plates.
-
Compound Treatment: After cell attachment, the cells are treated with a range of concentrations of the test compound.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric (e.g., MTT, XTT) or luminescent (e.g., CellTiter-Glo®) assay.
-
Data Analysis: The percentage of cell growth inhibition is plotted against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of the compound in a living organism.
Methodology:
-
Tumor Implantation: Human tumor cells are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and treatment groups. The test compound is administered via a clinically relevant route (e.g., oral, intravenous).
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group.
Quantitative Data for Representative PLK1 Inhibitors
As no data is available for JNJ-7706204, the following tables summarize publicly available quantitative data for other well-characterized PLK1 inhibitors to provide a comparative context.
Table 1: In Vitro Potency and Selectivity of Representative PLK1 Inhibitors
| Compound | PLK1 IC50 (nM) | PLK2 IC50 (nM) | PLK3 IC50 (nM) | Selectivity (PLK2/PLK1) | Selectivity (PLK3/PLK1) |
| Volasertib | 0.87 | 5 | 56 | ~6 | ~64 |
| Onvansertib | 2 | >10,000 | >10,000 | >5,000 | >5,000 |
| Rigosertib | 18 | 138 | 211 | ~8 | ~12 |
Note: IC50 values are approximate and can vary depending on the assay conditions.
Table 2: In Vitro Anti-proliferative Activity of Representative PLK1 Inhibitors
| Compound | Cell Line | GI50 (nM) |
| Volasertib | HCT-116 (Colon) | 10 - 30 |
| NCI-H460 (Lung) | 10 - 30 | |
| Onvansertib | A549 (Lung) | 25 |
| PANC-1 (Pancreatic) | 50 | |
| Rigosertib | K-562 (Leukemia) | 50 |
| HeLa (Cervical) | 100 |
Note: GI50 values are approximate and can vary between different studies.
Conclusion
While the specific details of JNJ-7706204 remain elusive, the critical role of PLK1 in cancer cell proliferation continues to make it a compelling target for drug development. The methodologies and data presented for other PLK1 inhibitors provide a clear framework for the type of in-depth technical information required to fully characterize such a compound. The lack of public information on JNJ-7706204 suggests that its development was likely discontinued (B1498344) at an early, non-public stage. Future research and disclosures from Johnson & Johnson may shed more light on their historical or current efforts in targeting the PLK1 pathway. For now, the scientific community's understanding of PLK1 inhibition is primarily shaped by the progress of compounds from other pharmaceutical and biotechnology companies.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. J&J goes straight into phase 3 in prostate | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 3. Oncology [jnj.com]
- 4. J&J unveils top pipeline prospects, with main focus on cancer | pharmaphorum [pharmaphorum.com]
- 5. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer [mdpi.com]
The Structure-Activity Relationship of JNJ-7706621: A Technical Guide for Drug Development Professionals
An In-Depth Analysis of a Potent Dual Aurora and Cyclin-Dependent Kinase Inhibitor
Introduction: JNJ-7706621 is a potent small molecule inhibitor targeting both Aurora kinases and cyclin-dependent kinases (CDKs), key regulators of the cell cycle. Its ability to simultaneously inhibit these two families of kinases has made it a valuable tool for cancer research and a lead compound for the development of novel anti-cancer therapeutics. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of JNJ-7706621, detailing the impact of chemical modifications on its biological activity. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the field of kinase inhibitor discovery.
Core Structure and Pharmacophore
The chemical structure of JNJ-7706621, 4-((5-amino-1-(2,6-difluorobenzoyl)-1H-1,2,4-triazol-3-yl)amino)benzenesulfonamide, reveals several key pharmacophoric features that are critical for its potent inhibitory activity. These include:
-
An aminotriazole core, which acts as a hinge-binding motif.
-
A 2,6-difluorobenzoyl group, which occupies a hydrophobic pocket.
-
An amide linker , connecting the benzoyl group to the triazole core.
-
A benzenesulfonamide (B165840) moiety, which extends into the solvent-exposed region.
The following sections will delve into the known and inferred SAR for modifications at these key positions.
Quantitative Biological Data
The inhibitory potency of JNJ-7706621 and its analogs has been evaluated against various kinases and cancer cell lines. The following tables summarize the key quantitative data available in the literature.
Table 1: In Vitro Kinase Inhibitory Activity of JNJ-7706621
| Kinase Target | IC₅₀ (nM) |
| CDK1/Cyclin B | 9 |
| CDK2/Cyclin A | 4 |
| CDK2/Cyclin E | 3 |
| CDK3/Cyclin E | 58 |
| CDK4/Cyclin D1 | 253 |
| CDK6/Cyclin D1 | 175 |
| Aurora A | 11 |
| Aurora B | 15 |
| VEGFR2 | 154 |
| FGFR2 | 254 |
| GSK3β | 254 |
Table 2: Anti-proliferative Activity of JNJ-7706621 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
| HeLa | Cervical Cancer | 284 |
| HCT-116 | Colon Carcinoma | 254 |
| A375 | Melanoma | 447 |
| SK-OV-3 | Ovarian Cancer | - |
| PC3 | Prostate Cancer | - |
| DU145 | Prostate Cancer | - |
| MDA-MB-231 | Breast Cancer | - |
| MES-SA | Uterine Sarcoma | - |
| MES-SA/Dx5 | Uterine Sarcoma (Drug-resistant) | - |
Note: Specific IC₅₀ values for all listed cell lines were not consistently available in the reviewed literature.
Structure-Activity Relationship (SAR) Analysis
The most detailed SAR study on JNJ-7706621 to date focuses on the bioisosteric replacement of the amide linker with a sulfonamide.
The Amide Linker: A Critical Interaction Point
The amide bond in JNJ-7706621 is crucial for its high-affinity binding to the kinase active site. Molecular modeling studies suggest that this linker is involved in key hydrogen bonding interactions with the hinge region of the kinase.[1]
A study by Khouaja et al. (2018) investigated the replacement of the amide linker with a sulfonamide, a common bioisostere.[1] This modification was explored to potentially improve physicochemical properties such as metabolic stability.
Key Findings:
-
Reduced Potency: The sulfonamide analogs consistently demonstrated a significant decrease in inhibitory activity against Aurora-A kinase compared to the parent compound, JNJ-7706621.[1]
-
Impact of Substituents: The nature of the substituent on the phenylsulfonyl group of the sulfonamide analogs also influenced potency. Electron-donating groups and small hydrophobic groups were generally better tolerated than bulky or electron-withdrawing groups.[1]
Table 3: SAR of Amide vs. Sulfonamide Linker in JNJ-7706621 Analogs (Aurora-A Kinase Inhibition)[1]
| Compound | Linker | R Group on Phenyl Ring | Aurora-A IC₅₀ (µM) |
| JNJ-7706621 | Amide | - | 0.011 |
| Analog 1a | Sulfonamide | H | 0.28 |
| Analog 1b | Sulfonamide | 4-CH₃ | 0.19 |
| Analog 1c | Sulfonamide | 4-OCH₃ | 0.25 |
| Analog 1d | Sulfonamide | 4-Cl | 0.53 |
| Analog 1e | Sulfonamide | 4-CF₃ | >10 |
This data clearly indicates that while the sulfonamide linker can be accommodated in the active site, it leads to a substantial loss of potency. Molecular docking studies suggest that the altered bond angles and electronic properties of the sulfonamide group may result in a less optimal orientation for hydrogen bonding with key residues in the kinase hinge region.[1]
Inferred SAR for Other Moieties
The 1,2,4-triazole (B32235) ring system is a well-established "hinge-binder" in kinase inhibitors. The amino group at the 5-position and the nitrogen atoms of the triazole ring are critical for forming hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding site. Modifications to this core, such as substitution on the amino group or alteration of the triazole ring itself, would likely have a profound impact on the compound's inhibitory activity.
The 2,6-difluorophenyl moiety is positioned to occupy a hydrophobic pocket within the kinase active site. The fluorine atoms can enhance binding affinity through favorable hydrophobic and electrostatic interactions. The ortho-difluoro substitution pattern is often employed to lock the phenyl ring in a specific conformation, which can be beneficial for binding. It is anticipated that the nature and position of substituents on this phenyl ring would significantly influence the potency and selectivity profile of the inhibitor.
The benzenesulfonamide group extends towards the solvent-exposed region of the ATP-binding pocket. This part of the molecule is often a key area for modification to improve physicochemical properties such as solubility and cell permeability, without drastically affecting the core binding interactions. The sulfonamide group itself can also form additional hydrogen bonds with the protein. Modifications to the phenyl ring of the benzenesulfonamide could be explored to fine-tune the overall properties of the molecule.
Signaling Pathways and Experimental Workflows
The biological activity of JNJ-7706621 and its analogs is a consequence of their interaction with key cellular signaling pathways, primarily the cell cycle.
Cell Cycle Regulation by CDKs and Aurora Kinases
The following diagram illustrates the central role of CDKs and Aurora kinases in cell cycle progression, the pathway targeted by JNJ-7706621.
Experimental Workflow for Kinase Inhibition Assay
The following diagram outlines a typical workflow for determining the in vitro inhibitory activity of compounds like JNJ-7706621 against a target kinase.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a purified kinase.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Dilute the purified kinase and its specific substrate to the desired concentrations in the kinase buffer.
-
Prepare a solution of ATP at a concentration close to its Kₘ for the specific kinase.
-
Prepare serial dilutions of the test compound (e.g., JNJ-7706621 or its analogs) in DMSO, followed by a further dilution in kinase buffer.
-
-
Assay Procedure:
-
In a microplate (e.g., 96- or 384-well), add the kinase, substrate, and test compound solutions to each well.
-
Include control wells with DMSO (vehicle) for 100% activity and wells without enzyme for background.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction by adding a suitable stop solution (e.g., EDTA).
-
Quantify the kinase activity. The method of detection will depend on the assay format and may include:
-
Radiometric assays: Measuring the incorporation of ³²P or ³³P from radiolabeled ATP into the substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the reaction (e.g., using Kinase-Glo®).
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.
-
-
-
Data Analysis:
-
Subtract the background signal from all measurements.
-
Normalize the data to the control wells (100% activity).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This protocol outlines a classic method to assess the anti-proliferative effects of a compound on cancer cell lines.
-
Cell Culture:
-
Culture the desired cancer cell line in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Harvest the cells during their exponential growth phase.
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compound or vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
-
Thymidine Incorporation:
-
Add [³H]-thymidine to each well at a final concentration of approximately 1 µCi/well.
-
Incubate the plate for an additional period (e.g., 4-18 hours) to allow the incorporation of the radiolabel into newly synthesized DNA.
-
-
Harvesting and Detection:
-
Harvest the cells onto a glass fiber filter mat using a cell harvester. This process lyses the cells and traps the DNA on the filter.
-
Wash the filter mat to remove unincorporated [³H]-thymidine.
-
Dry the filter mat completely.
-
Place the filter discs into scintillation vials with a scintillation cocktail or use a microplate scintillation counter.
-
Measure the radioactivity (counts per minute, CPM) for each well.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value.
-
Conclusion
The structure-activity relationship of JNJ-7706621 highlights the critical role of its key pharmacophoric elements in achieving potent dual inhibition of Aurora and cyclin-dependent kinases. The amide linker has been identified as a crucial component for high-affinity binding, with its replacement by a sulfonamide leading to a significant reduction in potency. While detailed SAR studies on other parts of the molecule are yet to be published, the existing knowledge of kinase inhibitor design principles allows for rational inferences about the importance of the aminotriazole hinge-binder, the hydrophobic-pocket-occupying difluorophenyl group, and the solvent-exposed benzenesulfonamide moiety. This technical guide provides a solid foundation for researchers and drug developers working on the optimization of JNJ-7706621 as a lead compound for the development of next-generation cell cycle inhibitors for cancer therapy. Further exploration of the SAR of this promising scaffold is warranted to unlock its full therapeutic potential.
References
JNJ-7706621: A Preclinical Technical Guide on a Potent Dual Aurora and Cyclin-Dependent Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data and studies for JNJ-7706621, a potent small molecule inhibitor of Aurora kinases and cyclin-dependent kinases (CDKs). The information presented herein is compiled from publicly available scientific literature and is intended for an audience with a background in oncology drug development and related scientific disciplines.
Core Mechanism of Action
JNJ-7706621 exerts its anti-cancer effects through the dual inhibition of two critical families of protein kinases involved in cell cycle regulation: the Aurora kinases (A and B) and cyclin-dependent kinases (primarily CDK1 and CDK2). This dual-targeting approach leads to a multi-faceted disruption of cancer cell proliferation, ultimately inducing cell cycle arrest and apoptosis.
Signaling Pathway of JNJ-7706621 Inhibition
Caption: Mechanism of action of JNJ-7706621.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of JNJ-7706621 against various kinases and its anti-proliferative effects on a panel of human cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of JNJ-7706621
| Kinase Target | IC50 (nM) |
| CDK1/Cyclin B | 9[1][2] |
| CDK2/Cyclin A | 4[3] |
| CDK2/Cyclin E | 3[2][3] |
| CDK3/Cyclin E | 58[3][4] |
| CDK4/Cyclin D1 | 253[3][4] |
| CDK6/Cyclin D1 | 175[3] |
| Aurora A | 11[1][2][3][4] |
| Aurora B | 15[2][3][4] |
| VEGF-R2 | 154-254[1][4] |
| FGF-R2 | 154-254[1][4] |
| GSK3β | 154-254[1][4] |
Table 2: In Vitro Anti-proliferative Activity of JNJ-7706621 (GI50 values)
| Cell Line | Cancer Type | GI50 (nM) |
| HeLa | Cervical Cancer | 112 - 284[1][2][4] |
| HCT-116 | Colon Carcinoma | 112 - 514[1][4] |
| SK-OV-3 | Ovarian Cancer | 112 - 514[1][4] |
| PC3 | Prostate Cancer | 112 - 514[1][4] |
| DU145 | Prostate Cancer | 112 - 514[1][4] |
| A375 | Melanoma | 112 - 514[1][4] |
| MDA-MB-231 | Breast Cancer | 112 - 514[1][4] |
| MES-SA | Uterine Sarcoma | 112 - 514[1][4] |
| MES-SA/Dx5 | Uterine Sarcoma (P-gp overexpressing) | 112 - 514[1][4] |
JNJ-7706621 demonstrated potent growth inhibition across a variety of human cancer cell lines, with GI50 values generally in the low to mid-nanomolar range.[1][4] Notably, its activity was independent of p53 or retinoblastoma (Rb) status and was not affected by P-glycoprotein (P-gp) overexpression.[1][5] The compound was found to be approximately 10-fold less effective at inhibiting the growth of normal human cells.[2][5]
In Vivo Antitumor Activity
In a human tumor xenograft model using A375 melanoma cells, JNJ-7706621 demonstrated significant antitumor activity.[6] Intermittent dosing schedules were effective, and a direct correlation was observed between the total cumulative dose and the antitumor effect.[5] For instance, intraperitoneal (i.p.) administration of 100 mg/kg of JNJ-7706621 resulted in 95% tumor growth inhibition.[2]
Table 3: In Vivo Efficacy of JNJ-7706621 in A375 Xenograft Model
| Dose (mg/kg, i.p.) | Dosing Schedule | Outcome |
| 100 | Daily | Equivalent activity to 125 mg/kg on a 7 on/7 off schedule.[7] |
| 125 | Daily | Caused tumor regression, but associated with toxicity after 22 days.[6] |
| 125 | 7 days on / 7 days off | Significant and sustained tumor growth inhibition.[7] |
| 125 | 4 days on / 3 days off | Significant tumor growth inhibition. |
| 125 | 3 days on / 4 days off | Significant tumor growth inhibition. |
Experimental Protocols
In Vitro Kinase Assay (CDK1/Cyclin B)
The inhibitory activity of JNJ-7706621 on CDK1 kinase was assessed by measuring the incorporation of ³³P-γ-ATP into a biotinylated peptide substrate.
-
Enzyme and Substrate Preparation : Recombinant human CDK1/cyclin B complex and a biotinylated peptide substrate containing the histone H1 consensus phosphorylation site are prepared.
-
Reaction Mixture : The kinase reaction is performed in a 50 mM Tris-HCl (pH 8.0) buffer containing 10 mM MgCl₂, 1 mM DTT, 0.1 mM Na₃VO₄, 5 µM ATP, 0.1 µCi/well ³³P-γ-ATP, and 0.25 µM peptide substrate.
-
Incubation : Various concentrations of JNJ-7706621 are added to the reaction mixture and incubated for 60 minutes at 30°C.
-
Termination and Detection : The reaction is stopped by washing with PBS containing 100 mM EDTA. The amount of incorporated ³³P is quantified using a scintillation counter in streptavidin-coated 96-well plates.
-
Data Analysis : IC50 values are determined by linear regression analysis of the percent inhibition.
Cell Proliferation Assay (¹⁴C-Thymidine Incorporation)
The anti-proliferative effect of JNJ-7706621 was determined by measuring the incorporation of ¹⁴C-labeled thymidine (B127349) into newly synthesized DNA.[1]
-
Cell Plating : Cancer cells are seeded into 96-well CytoStar-T scintillating microplates at a density of 3,000-8,000 cells per well and incubated for 24 hours.[1]
-
Compound Treatment : JNJ-7706621 is added to the wells at various concentrations and the cells are incubated for an additional 24 hours.[1]
-
Radiolabeling : 0.2 µCi of [methyl-¹⁴C]thymidine is added to each well, and the plates are incubated for another 24 hours.[1]
-
Measurement : The plates are washed, and the incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis : GI50 values are calculated from the dose-response curves.
Experimental Workflow for Preclinical Evaluation
Caption: A typical preclinical evaluation workflow for a kinase inhibitor.
Conclusion
The preclinical data for JNJ-7706621 strongly support its profile as a potent dual inhibitor of Aurora and cyclin-dependent kinases with significant anti-proliferative activity in a broad range of cancer cell lines and in vivo antitumor efficacy. Its mechanism of action, involving the induction of mitotic arrest and apoptosis, provides a strong rationale for its clinical investigation as a potential therapeutic agent for various malignancies. The detailed experimental protocols provided in this guide offer a framework for the further study and characterization of this and similar compounds.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JNJ-7706621 [shop.labclinics.com]
- 4. JNJ-7706621 | CDK | Apoptosis | Aurora Kinase | TargetMol [targetmol.com]
- 5. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
JNJ-7706204 effect on cell cycle progression
An In-Depth Technical Guide on the Effect of JNJ-7706621 on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-7706621 is a potent, small molecule inhibitor targeting both cyclin-dependent kinases (CDKs) and Aurora kinases, key regulators of cell cycle progression.[1][2] This dual inhibitory action leads to a multifaceted disruption of the cell cycle in cancer cells, ultimately inducing growth arrest and apoptosis.[1][2] Preclinical studies have demonstrated its efficacy in various tumor cell lines, highlighting its potential as a therapeutic agent.[1][3] This technical guide provides a comprehensive overview of the effects of JNJ-7706621 on cell cycle progression, including its mechanism of action, quantitative effects on cell cycle phases, and detailed experimental protocols for its evaluation.
Mechanism of Action: Dual Inhibition of CDKs and Aurora Kinases
JNJ-7706621 exerts its effects on the cell cycle through the simultaneous inhibition of two critical families of serine/threonine kinases: cyclin-dependent kinases (CDKs) and Aurora kinases.[1][2]
-
Cyclin-Dependent Kinases (CDKs): CDKs are fundamental for the orderly progression through the different phases of the cell cycle. JNJ-7706621 has been shown to inhibit CDK1 and CDK2. Inhibition of these CDKs disrupts the transitions between cell cycle phases, particularly the G1/S and G2/M checkpoints.[1][2]
-
Aurora Kinases: Aurora kinases (A, B, and C) play a crucial role during mitosis, governing processes such as centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[4] By inhibiting Aurora kinases, JNJ-7706621 disrupts the proper execution of mitosis, leading to endoreduplication (the replication of the genome without cell division) and apoptosis.[1][3]
The synergistic inhibition of both CDKs and Aurora kinases results in a robust anti-proliferative effect on cancer cells.
Quantitative Effects on Cell Cycle Progression
Treatment of cancer cells with JNJ-7706621 leads to distinct and quantifiable changes in the distribution of cells across the different phases of the cell cycle.
Cell Cycle Arrest Profile
Flow cytometric analysis of DNA content reveals that JNJ-7706621 induces a delay in G1 progression and a significant arrest of cells in the G2/M phase.[1][2] At higher concentrations and longer exposure times, a population of cells with a DNA content greater than 4N emerges, indicative of endoreduplication.
| Cell Line | Concentration (µmol/L) | Time (hours) | Predominant Effect | Reference |
| HeLa | 3 | 16 | Delayed entry into S phase | |
| HeLa | 2 | 24 | G2/M arrest | |
| HeLa | 3 | 24-72 | Sustained G2/M arrest | |
| HeLa | 2 | 72 | Emergence of 8N population (endoreduplication) |
Inhibition of Histone H3 Phosphorylation
A key downstream effect of Aurora kinase B inhibition is the reduction of histone H3 phosphorylation on Serine 10, a critical event for chromosome condensation and segregation during mitosis. JNJ-7706621 treatment leads to a dose-dependent decrease in phosphorylated histone H3 levels.[1]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of JNJ-7706621 on the cell cycle.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
JNJ-7706621
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of JNJ-7706621 or vehicle control for the desired time points.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cell pellet with PBS and then resuspend in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes at 4°C.[5]
-
Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in a solution containing RNase A and incubate for 15-30 minutes at 37°C to degrade RNA.[5] Add PI staining solution and incubate for at least 15 minutes in the dark.[5]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, collecting at least 10,000-20,000 events per sample. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[5]
Western Blotting for Phospho-Histone H3
This protocol is used to detect the levels of phosphorylated histone H3 as a marker of Aurora kinase B activity.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-histone H3 (Ser10) and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-histone H3 (Ser10) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and detect the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for a loading control to ensure equal protein loading.
Conclusion
JNJ-7706621 is a dual inhibitor of CDKs and Aurora kinases that potently disrupts cell cycle progression in cancer cells. Its mechanism of action leads to a G2/M phase arrest and the induction of endoreduplication and apoptosis. The experimental protocols detailed in this guide provide a framework for the robust evaluation of JNJ-7706621 and other compounds with similar mechanisms of action. The quantitative data and methodologies presented here are essential for researchers and drug development professionals working on novel anti-cancer therapeutics targeting the cell cycle.
References
- 1. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical characterization of Aurora kinase inhibitor R763/AS703569 identified through an image-based phenotypic screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aurora kinase inhibitors in preclinical and clinical testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. icms.qmul.ac.uk [icms.qmul.ac.uk]
JNJ-7706204: An In-Depth Technical Guide to its In Vitro Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-7706204, also known as JNJ-7706621, is a potent small molecule inhibitor with significant in vitro anticancer activity. This technical guide provides a comprehensive overview of its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its study. JNJ-7706204 functions as a dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases, key regulators of cell cycle progression and mitosis.[1] Its ability to target these distinct but related pathways contributes to its broad antiproliferative effects across a range of cancer cell lines. Notably, its activity is reported to be independent of the p53 and retinoblastoma (Rb) tumor suppressor pathways, making it a potential therapeutic agent for a wider spectrum of cancers.[2]
Data Presentation: In Vitro Efficacy
The in vitro anticancer activity of JNJ-7706204 has been evaluated through its inhibitory effects on key kinases and its antiproliferative action against various cancer cell lines.
Kinase Inhibition
JNJ-7706204 demonstrates potent inhibition of several kinases crucial for cell cycle regulation. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Kinase Target | IC50 (nM) |
| CDK1/Cyclin B | 9 |
| CDK2 | 3 - 4 |
| Aurora-A | 11 |
| Aurora-B | 15 |
| CDK3 | 58 |
| CDK4 | 253 |
| CDK6 | 169 |
| VEGF-R2 | 154 |
| FGF-R2 | 254 |
| GSK3β | 154-254 |
Data compiled from multiple sources.[1][2][3]
Antiproliferative Activity
The compound exhibits potent growth-inhibitory effects on a diverse panel of human cancer cell lines. The IC50 values for antiproliferative activity are presented in the following table.
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Adenocarcinoma | 284 |
| HCT116 | Colorectal Carcinoma | 254 |
| A375 | Malignant Melanoma | 447 |
| SK-OV-3 | Ovarian Cancer | - |
| PC3 | Prostate Adenocarcinoma | 120 |
| DU145 | Prostate Carcinoma | - |
| MDA-MB-231 | Breast Adenocarcinoma | - |
| MES-SA | Uterine Sarcoma | - |
| MES-SA/Dx5 | Doxorubicin-resistant Uterine Sarcoma | - |
IC50 values for SK-OV-3, DU145, MDA-MB-231, MES-SA, and MES-SA/Dx5 range from 112 to 514 nM.[2][3]
Mechanism of Action and Signaling Pathways
JNJ-7706204 exerts its anticancer effects by disrupting the cell cycle and inducing apoptosis. By inhibiting CDK1 and CDK2, it interferes with the G1/S and G2/M checkpoints. Inhibition of Aurora kinases A and B leads to defects in mitotic spindle formation and chromosome segregation. This dual inhibition culminates in G2/M phase arrest, endoreduplication, and ultimately, programmed cell death.
References
An In-depth Technical Guide on the Kinase Selectivity Profile of JNJ-7706204
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Despite a comprehensive search for "JNJ-7706204," no publicly available data regarding its specific kinase selectivity profile, IC50 values, or the experimental protocols used for its characterization could be located. The information presented herein is based on general knowledge of kinase inhibitor profiling and characterization, providing a framework for how such a technical guide would be structured if the data were available. The compound "JNJ-7706204" may be an internal designation not yet disclosed in public literature, or it may be a typographical error for a different compound, such as JNJ-7706621.
Introduction
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer, making them important targets for therapeutic intervention. Small molecule kinase inhibitors are a major class of targeted therapies. A thorough understanding of a kinase inhibitor's selectivity profile is paramount for its development as a safe and effective drug. This guide provides a comprehensive overview of the methodologies and data presentation relevant to characterizing the kinase selectivity of a compound like JNJ-7706204.
Putative Kinase Targets and Associated Signaling Pathways
Without specific data for JNJ-7706204, we can hypothesize its potential targets based on common areas of kinase inhibitor research. For instance, many kinase inhibitors target key regulators of the cell cycle and cell proliferation. A hypothetical primary target could be a member of the Aurora kinase or Cyclin-Dependent Kinase (CDK) families, which are crucial for mitotic progression.
Below is a conceptual representation of a signaling pathway that could be modulated by a kinase inhibitor.
Kinase Selectivity Profile of JNJ-7706204
A kinase selectivity profile provides a quantitative measure of an inhibitor's potency against a panel of kinases. This is typically determined by measuring the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) for each kinase. A highly selective inhibitor will show potent inhibition of its intended target(s) and significantly weaker activity against other kinases.
Data Presentation
The quantitative data for JNJ-7706204's kinase selectivity would be summarized in a table similar to the one below. This allows for a clear and concise comparison of its activity across the kinome.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Primary Target(s) | ||
| Hypothetical Target A | Value | 1 |
| Hypothetical Target B | Value | Value |
| Off-Target Kinases | ||
| Kinase 1 | Value | Value |
| Kinase 2 | Value | Value |
| Kinase 3 | Value | Value |
| ... | ... | ... |
Note: The fold selectivity is calculated by dividing the IC50 value of the off-target kinase by the IC50 value of the primary target.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile involves a series of well-defined biochemical assays. The following sections describe the general methodologies that would be employed.
In Vitro Biochemical Kinase Assays
Objective: To determine the IC50 of JNJ-7706204 against a broad panel of purified protein kinases.
Principle: These assays measure the ability of a compound to inhibit the enzymatic activity of a kinase, which is the transfer of a phosphate (B84403) group from ATP to a specific substrate.
Common Assay Formats:
-
Radiometric Assays: These assays use a radiolabeled phosphate donor ([γ-³²P]ATP or [γ-³³P]ATP). The incorporation of the radiolabel into the substrate is measured, typically after capturing the phosphorylated substrate on a filter.
-
Fluorescence-Based Assays:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Assays like LanthaScreen® and HTRF® use a europium-labeled antibody that recognizes the phosphorylated substrate and a fluorescently labeled tracer that binds to the kinase. Inhibition of phosphorylation disrupts the FRET signal.
-
Fluorescence Polarization (FP): These assays measure the change in the polarization of light emitted from a fluorescently labeled substrate upon phosphorylation.
-
-
Luminescence-Based Assays: Assays like ADP-Glo™ measure the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.
General Procedure (Example using ADP-Glo™):
-
Reagent Preparation:
-
Prepare a stock solution of JNJ-7706204 in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound to create a range of concentrations for IC50 determination.
-
Prepare the kinase, substrate, and ATP in an appropriate kinase buffer.
-
-
Assay Reaction:
-
In a multi-well plate, add the kinase and the test compound (or vehicle control).
-
Initiate the reaction by adding the ATP and substrate mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Below is a diagram illustrating a typical workflow for an in vitro kinase inhibition assay.
Conclusion
A comprehensive understanding of a kinase inhibitor's selectivity is a critical component of its preclinical and clinical development. While specific data for JNJ-7706204 is not publicly available, the methodologies and data presentation formats outlined in this guide provide a standard framework for how such information is generated and communicated within the scientific community. The detailed characterization of on- and off-target activities is essential for predicting a compound's therapeutic efficacy and potential side effects, ultimately guiding its path toward clinical application.
JNJ-7706621: A Potent Dual Inhibitor of Cyclin-Dependent and Aurora Kinases for Cancer Therapy
An In-depth Technical Guide
This whitepaper provides a comprehensive technical overview of JNJ-7706621, a novel small molecule inhibitor targeting both cyclin-dependent kinases (CDKs) and Aurora kinases. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.
Introduction
JNJ-7706621 is a potent ATP-competitive inhibitor of several key cell cycle-regulating kinases, demonstrating significant promise as a therapeutic agent for various malignancies. By dually targeting CDKs and Aurora kinases, JNJ-7706621 disrupts cell cycle progression at multiple checkpoints, leading to growth inhibition and apoptosis in cancer cells. This guide summarizes the preclinical data, mechanism of action, and detailed experimental protocols related to the evaluation of JNJ-7706621.
Mechanism of Action
JNJ-7706621 exerts its anti-cancer effects by inhibiting two critical families of serine/threonine kinases involved in cell cycle regulation:
-
Cyclin-Dependent Kinases (CDKs): JNJ-7706621 potently inhibits CDK1 and CDK2, which are essential for the G1/S and G2/M transitions in the cell cycle.[1] Inhibition of these CDKs leads to cell cycle arrest.
-
Aurora Kinases: The compound also targets Aurora A and Aurora B kinases, which play crucial roles in mitotic entry, spindle formation, and chromosome segregation.[1] Inhibition of Aurora kinases results in mitotic defects, endoreduplication, and ultimately, apoptosis.[1]
The dual inhibition of these pathways provides a multi-pronged attack on the proliferative machinery of cancer cells.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of JNJ-7706621 against various kinases and its anti-proliferative effects on a panel of human cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of JNJ-7706621
| Kinase Target | IC50 (nM) |
| CDK1/cyclin B | 9 |
| CDK2/cyclin A | 4 |
| CDK2/cyclin E | 3 |
| CDK3/cyclin E | 58 |
| CDK4/cyclin D1 | 253 |
| CDK6/cyclin D1 | 175 |
| Aurora A | 11 |
| Aurora B | 15 |
Data sourced from Emanuel et al., 2005.
Table 2: Anti-proliferative Activity of JNJ-7706621 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 284 |
| HCT116 | Colon Cancer | 254 |
| A375 | Melanoma | 447 |
| SK-OV-3 | Ovarian Cancer | 299 |
| PC-3 | Prostate Cancer | 120 |
| DU145 | Prostate Cancer | 350 |
| MDA-MB-231 | Breast Cancer | 380 |
| MES-SA | Uterine Sarcoma | 112 |
| MES-SA/Dx5 | Uterine Sarcoma (P-gp overexpressing) | 164 |
Data sourced from Emanuel et al., 2005 and MedChemExpress.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of JNJ-7706621.
In Vitro Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of JNJ-7706621 against purified CDK and Aurora kinases.
Materials:
-
Recombinant human CDK/cyclin complexes (e.g., CDK1/cyclin B, CDK2/cyclin A)
-
Recombinant human Aurora A and Aurora B kinases
-
Biotinylated peptide substrates (e.g., Histone H1 peptide for CDKs, Kemptide for Aurora kinases)
-
[γ-³³P]ATP
-
Assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM sodium orthovanadate)
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
JNJ-7706621 stock solution (in DMSO)
-
Microplates
Procedure:
-
Prepare serial dilutions of JNJ-7706621 in assay buffer.
-
In a microplate, combine the kinase, peptide substrate, and the diluted JNJ-7706621 or vehicle (DMSO) control.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution containing EDTA and the streptavidin-coated SPA beads.
-
Allow the beads to settle and quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of JNJ-7706621 relative to the vehicle control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of JNJ-7706621 on cancer cell lines.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
JNJ-7706621 stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent (e.g., CellTiter-Glo®)
-
Solubilization buffer (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of JNJ-7706621 in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing the diluted JNJ-7706621 or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percent inhibition of cell proliferation for each concentration and determine the IC50 value.
Flow Cytometry for Cell Cycle Analysis
Objective: To determine the effect of JNJ-7706621 on cell cycle distribution.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
JNJ-7706621 stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 70% ethanol)
-
Staining solution (containing propidium (B1200493) iodide and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in culture dishes and treat with various concentrations of JNJ-7706621 or vehicle for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in the propidium iodide/RNase A staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Human Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of JNJ-7706621.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cell line known to be sensitive to JNJ-7706621
-
Matrigel (optional)
-
JNJ-7706621 formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant a suspension of human cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer JNJ-7706621 or vehicle control to the mice according to the desired dosing schedule (e.g., daily intraperitoneal injection).
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly).
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Signaling Pathway and Workflow Visualizations
The following diagrams illustrate the signaling pathways targeted by JNJ-7706621 and a general experimental workflow for its evaluation.
Caption: Simplified CDK Signaling Pathway and Inhibition by JNJ-7706621.
Caption: Aurora Kinase Signaling in Mitosis and Inhibition by JNJ-7706621.
Caption: General Experimental Workflow for Preclinical Evaluation of JNJ-7706621.
Conclusion
JNJ-7706621 is a potent dual inhibitor of CDKs and Aurora kinases with significant anti-proliferative activity across a broad range of cancer cell lines. Its ability to target multiple key regulators of the cell cycle provides a strong rationale for its continued investigation as a potential cancer therapeutic. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of oncology drug discovery and development. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of JNJ-7706621.
References
Methodological & Application
Application Notes and Protocols for JNJ-7706621 in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-7706621 is a potent small molecule inhibitor targeting both cyclin-dependent kinases (CDKs) and Aurora kinases.[1][2][3][4][5] This dual inhibitory action disrupts cell cycle progression and mitosis, leading to growth inhibition and apoptosis in various cancer cell lines.[1][3][6] These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy and mechanism of action of JNJ-7706621.
Mechanism of Action
JNJ-7706621 exerts its anti-proliferative effects by inhibiting key regulators of the cell cycle. It potently inhibits CDK1 and CDK2, which are crucial for the G1/S and G2/M transitions.[2][5] Additionally, it targets Aurora A and Aurora B kinases, essential for mitotic spindle formation and cytokinesis.[2][5][7] The combined inhibition of these kinases leads to a delay in G1, a G2-M phase arrest, and ultimately, endoreduplication and apoptosis in susceptible cancer cells.[1][8]
Signaling Pathway
The signaling pathway affected by JNJ-7706621 involves the core cell cycle machinery. By inhibiting CDKs and Aurora kinases, JNJ-7706621 disrupts the phosphorylation cascade that drives a cell through mitosis, ultimately leading to cell cycle arrest and apoptosis.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of JNJ-7706621 against various kinases and cancer cell lines.
Table 1: Kinase Inhibitory Activity of JNJ-7706621
| Kinase Target | IC₅₀ (nM) |
| CDK1/Cyclin B | 9 |
| CDK2/Cyclin A | 4 |
| CDK2/Cyclin E | 3 |
| CDK3/Cyclin E | 58 |
| CDK4/Cyclin D1 | 253 |
| CDK6/Cyclin D1 | 175 |
| Aurora A | 11 |
| Aurora B | 15 |
Data compiled from references[3][4][5].
Table 2: Anti-proliferative Activity of JNJ-7706621 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
| HeLa | Cervical Cancer | 284 |
| HCT-116 | Colorectal Carcinoma | 254 |
| A-375 | Melanoma | 447 |
| SK-OV-3 | Ovarian Cancer | 112-514 |
| PC3 | Prostate Cancer | 112-514 |
| DU145 | Prostate Cancer | 112-514 |
| MDA-MB-231 | Breast Cancer | 112-514 |
Data compiled from references[2][5][8]. Note that for some cell lines, a range of IC₅₀ values is provided based on the available literature.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol determines the potency of JNJ-7706621 against specific kinases like CDK1 and Aurora A.
Methodology:
-
Kinase Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase (e.g., CDK1/cyclin B or Aurora A), a biotinylated peptide substrate, and ATP.[2] For Aurora kinase assays, a peptide with a dual repeat of the kemptide (B1673388) phosphorylation motif can be used with 10 µM ATP.[2]
-
Compound Addition: Add serial dilutions of JNJ-7706621 to the wells. Include a DMSO control.
-
Incubation: Incubate the plate at 30°C for 30 minutes to allow the kinase reaction to proceed.[7]
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA.[2]
-
Detection: Quantify the amount of phosphorylated substrate. For radioisotope-based assays, this can be done by measuring the incorporation of ³³P-γ-ATP into the substrate using a scintillation counter.[2]
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of JNJ-7706621 relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Proliferation Assay (Thymidine Incorporation)
This assay measures the effect of JNJ-7706621 on the proliferation of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HCT-116) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of JNJ-7706621 for 24 to 48 hours.
-
Thymidine (B127349) Labeling: Add ¹⁴C-labeled thymidine to each well and incubate for a specified period (e.g., 4-24 hours) to allow for its incorporation into newly synthesized DNA.[2]
-
Cell Lysis and Harvesting: Lyse the cells and harvest the DNA onto a filter plate.
-
Quantification: Measure the amount of incorporated ¹⁴C-thymidine using a scintillation counter.[2]
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of proliferation inhibition against the concentration of JNJ-7706621.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of JNJ-7706621 on cell cycle distribution.
Methodology:
-
Cell Treatment: Treat asynchronous or synchronized (e.g., by mitotic shake-off) cancer cells with JNJ-7706621 at various concentrations for different time points (e.g., 24, 48, 72 hours).[8]
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2-M phases of the cell cycle. Look for an accumulation of cells in the G2-M phase and the emergence of a polyploid (>4N) population, which is indicative of endoreduplication.[8]
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the induction of apoptosis by JNJ-7706621.
Methodology:
-
Cell Treatment: Treat cancer cells (e.g., U937) with JNJ-7706621 for a specified time (e.g., 24 hours).[6]
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations. Quantify the percentage of apoptotic cells.
References
- 1. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for JNJ-7706621 in Xenograft Models
Topic: Application of JNJ-7706621 in Preclinical Xenograft Studies Audience: Researchers, scientists, and drug development professionals.
Introduction
JNJ-7706621 is a potent small molecule inhibitor targeting key regulators of the cell cycle, specifically cyclin-dependent kinases (CDKs) and Aurora kinases.[1][2] Its dual-inhibitory action disrupts cell cycle progression and mitosis, leading to apoptosis in cancer cells. This makes JNJ-7706621 a compelling candidate for anti-cancer therapy. These application notes provide detailed protocols for the utilization of JNJ-7706621 in human tumor xenograft models, a critical step in the preclinical evaluation of its anti-tumor efficacy. The compound has demonstrated effectiveness against a range of human cancer cell lines, including colorectal carcinoma (HCT116), cervical cancer (HeLa), prostate cancer (PC3, DU145), and breast cancer (MDA-MB-231).[1]
Mechanism of Action: Dual Inhibition of CDKs and Aurora Kinases
JNJ-7706621 exerts its anti-proliferative effects by targeting two critical families of kinases involved in cell cycle control:
-
Cyclin-Dependent Kinases (CDKs): These enzymes, in conjunction with their cyclin partners, govern the progression through the different phases of the cell cycle (G1, S, G2, M). By inhibiting CDKs, JNJ-7706621 can induce cell cycle arrest, preventing cancer cells from dividing.
-
Aurora Kinases: This family of serine/threonine kinases (Aurora A, B, and C) plays a crucial role in the proper execution of mitosis, including spindle formation and chromosome segregation. Inhibition of Aurora kinases by JNJ-7706621 leads to mitotic catastrophe and ultimately, apoptosis.
The concurrent inhibition of both CDKs and Aurora kinases presents a synergistic approach to halt tumor growth.[1]
Signaling Pathway
Caption: JNJ-7706621 inhibits CDKs and Aurora Kinases, leading to cell cycle arrest and apoptosis.
Experimental Protocols
I. In Vivo Xenograft Tumor Model
This protocol outlines the steps for establishing and utilizing a human tumor xenograft model to evaluate the efficacy of JNJ-7706621.
A. Materials:
-
Human cancer cell line of interest (e.g., HCT116)
-
Immunocompromised mice (e.g., athymic nude mice or NSG mice)
-
Cell culture medium (e.g., McCoy's 5A for HCT116)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Matrigel (optional)
-
JNJ-7706621
-
Vehicle for formulation (e.g., nanocrystal suspension)
-
Syringes and needles for injection
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
B. Cell Culture and Preparation:
-
Culture the selected cancer cell line according to standard protocols.
-
Harvest cells during the logarithmic growth phase.
-
Wash cells with sterile PBS and resuspend in a mixture of PBS and Matrigel (if used) at the desired concentration (e.g., 5 x 10^6 cells/100 µL).
C. Tumor Implantation:
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor development.
D. JNJ-7706621 Formulation and Administration:
-
Prepare JNJ-7706621 in a suitable vehicle. A nanocrystal suspension has been reported to be effective.[1]
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.
-
Administer JNJ-7706621 intraperitoneally (i.p.) according to the desired dosing schedule.
E. Tumor Measurement and Data Collection:
-
Measure tumor dimensions (length and width) with calipers two to three times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor animal body weight and overall health throughout the study.
F. Study Termination and Analysis:
-
Euthanize mice when tumors reach the predetermined endpoint or at the end of the study period.
-
Excise tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Analyze tumor growth inhibition and statistical significance between treatment and control groups.
II. Experimental Workflow Diagram
Caption: A typical workflow for evaluating JNJ-7706621 efficacy in a xenograft model.
Data Presentation: Efficacy of JNJ-7706621 in HCT116 Xenograft Model
The following table summarizes representative data on the efficacy of JNJ-7706621 in a human colorectal carcinoma (HCT116) xenograft model, based on published findings.[1]
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | i.p. | Daily | ~1200 | 0 |
| JNJ-7706621 | 100 | i.p. | Daily | ~200 | ~83 |
| JNJ-7706621 | 125 | i.p. | Daily | ~150 | ~87.5 |
| JNJ-7706621 | 125 | i.p. | 7 days on / 7 days off | ~250 | ~79 |
| JNJ-7706621 | 100 | i.p. | 7 days on / 7 days off | ~400 | ~67 |
Note: The values presented are illustrative and based on graphical data from the cited literature. Actual results may vary.
Conclusion
JNJ-7706621 has demonstrated significant anti-tumor activity in preclinical xenograft models. The provided protocols and data serve as a guide for researchers to design and execute robust in vivo studies to further investigate the therapeutic potential of this dual CDK and Aurora kinase inhibitor. Careful consideration of the experimental design, including cell line selection, drug formulation, and dosing schedule, is critical for obtaining reliable and reproducible results. The linear correlation observed between the total cumulative dose and tumor size suggests that the overall exposure to the compound is a key determinant of its efficacy, regardless of the specific intermittent dosing schedule.[1]
References
Application Notes and Protocols for JNJ-7706204 in Preclinical Research
Disclaimer: Publicly available data on the in vivo dosage and administration of JNJ-7706204 in animal studies is limited. The following application notes and protocols are based on established methodologies for preclinical evaluation of kinase inhibitors and include illustrative data from a structurally related compound, JNJ-7706621, a dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases. Researchers should determine the optimal dosage, administration route, and experimental design for JNJ-7706204 through dose-range-finding and pharmacokinetic studies.
Introduction
JNJ-7706204 is a potent, dual inhibitor of Casein Kinase 1 Delta (CSNK1D) and Casein Kinase 1 Epsilon (CSNK1E). These serine/threonine kinases are integral components of several signaling pathways, most notably the Wnt signaling cascade and the core machinery of the circadian clock. Dysregulation of CSNK1D and CSNK1E has been implicated in various pathologies, including cancer and circadian rhythm disorders. These notes provide a framework for the preclinical in vivo evaluation of JNJ-7706204.
Data Presentation: Illustrative Animal Studies with a Related Kinase Inhibitor (JNJ-7706621)
The following tables summarize quantitative data from preclinical studies of JNJ-7706621 to serve as a reference for designing experiments with JNJ-7706204.
Table 1: Summary of Illustrative Efficacy Study Parameters for JNJ-7706621
| Parameter | Details |
| Compound | JNJ-7706621 |
| Animal Model | Human tumor xenograft in nude mice |
| Cell Line | HCT116 (colorectal carcinoma) |
| Administration Route | Intraperitoneal (i.p.) |
| Dosage Range | 100 - 125 mg/kg |
| Dosing Schedule | Daily; Intermittent (e.g., 7 days on / 7 days off) |
| Vehicle | Nanocrystal suspension |
| Primary Endpoint | Tumor growth inhibition |
Table 2: Illustrative Pharmacokinetic Parameters for a Small Molecule Kinase Inhibitor in Rodents
| Parameter | Mouse | Rat |
| Administration Route | Intravenous (i.v.), Oral (p.o.) | Intravenous (i.v.), Oral (p.o.) |
| Dosage | 5 mg/kg (i.v.), 20 mg/kg (p.o.) | 2 mg/kg (i.v.), 10 mg/kg (p.o.) |
| Tmax (p.o.) | 0.5 - 1 hour | 1 - 2 hours |
| Cmax (p.o.) | Varies with formulation | Varies with formulation |
| Bioavailability (F%) | Compound-dependent | Compound-dependent |
| Half-life (t1/2) | Compound-dependent | Compound-dependent |
| Clearance (CL) | Compound-dependent | Compound-dependent |
| Volume of Distribution (Vd) | Compound-dependent | Compound-dependent |
Note: The values in Table 2 are representative and will vary significantly for JNJ-7706204.
Experimental Protocols
In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of JNJ-7706204 in a human tumor xenograft model.
Materials:
-
JNJ-7706204
-
Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water)
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Human tumor cells of interest
-
Calipers
-
Standard animal housing and care facilities
Protocol:
-
Cell Culture and Implantation:
-
Culture human tumor cells in appropriate media to ~80% confluency.
-
Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a mean volume of 100-150 mm³, randomize animals into treatment and control groups (n=8-10 per group).
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of JNJ-7706204.
-
On each day of dosing, prepare the final formulation in the chosen vehicle.
-
Administer JNJ-7706204 or vehicle to the respective groups via the determined route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor animals for any signs of toxicity.
-
The study endpoint may be a specific time point (e.g., 21 days) or when tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize animals and collect tumors for further analysis (e.g., pharmacodynamics, histology).
-
Pharmacokinetic (PK) Study in Rodents
Objective: To determine the pharmacokinetic profile of JNJ-7706204 in mice or rats.
Materials:
-
JNJ-7706204
-
Formulation vehicles for intravenous and oral administration
-
Male and female rodents (e.g., Sprague-Dawley rats or CD-1 mice)
-
Blood collection supplies (e.g., EDTA tubes, capillaries)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Protocol:
-
Animal Dosing:
-
Divide animals into groups for intravenous and oral administration.
-
Administer a single bolus dose of JNJ-7706204 intravenously (e.g., via tail vein) to one group.
-
Administer a single dose of JNJ-7706204 orally (e.g., via gavage) to another group.
-
-
Blood Sampling:
-
Collect blood samples (~50-100 µL) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).
-
Collect blood into EDTA-containing tubes.
-
-
Plasma Preparation:
-
Centrifuge blood samples at 4°C to separate plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of JNJ-7706204 in plasma.
-
Analyze plasma samples to determine the concentration of JNJ-7706204 at each time point.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, t1/2, CL, and Vd.
-
Visualizations
Signaling Pathway of JNJ-7706204 Targets
Caption: JNJ-7706204 inhibits CSNK1D/E, impacting Wnt and Circadian pathways.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical preclinical tumor xenograft efficacy study.
Application Notes and Protocols for JNJ-7706204 Administration in Mice
Disclaimer: No direct studies detailing the administration of JNJ-7706204 in mice were identified in the public domain. The following application notes and protocols are based on published research for the structurally and functionally similar dual cyclin-dependent kinase (CDK) and Aurora kinase inhibitor, JNJ-7706621 . Researchers should use this information as a starting point and conduct appropriate validation studies for JNJ-7706204.
Introduction
JNJ-7706204 is a potent small molecule inhibitor targeting cell cycle progression. Based on the activity of the closely related compound JNJ-7706621, it is presumed to function as a dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases.[1] These kinases are critical regulators of cell division, and their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.[1] Preclinical evaluation of such inhibitors in mouse models is a crucial step in drug development. These notes provide detailed protocols for the in vivo administration of a JNJ-7706621, which can be adapted for JNJ-7706204, to assess its anti-tumor efficacy in xenograft models.
Data Presentation
Table 1: In Vivo Efficacy of JNJ-7706621 in a Human Tumor Xenograft Model
| Compound | Mouse Model | Tumor Type | Administration Route | Dosage | Schedule | Outcome |
| JNJ-7706621 | Nude Mice | Human Melanoma (A375) | Intraperitoneal (i.p.) | 125 mg/kg | Various intermittent schedules | Significant antitumor activity |
| JNJ-7706621 | Nude Mice | Human Melanoma (A375) | Intraperitoneal (i.p.) | 100 mg/kg | Daily | Equivalent antitumor activity to 125 mg/kg on a 7 on/7 off schedule |
| JNJ-7706621 | Nude Mice | Human Melanoma (A375) | Oral | 100 or 125 mg/kg | Not specified | Causes tumor regression[2] |
Data extrapolated from studies on JNJ-7706621.[2][3]
Experimental Protocols
Protocol 1: Preparation of JNJ-7706621 for In Vivo Administration
Materials:
-
JNJ-7706621 powder
-
Vehicle:
-
Option A (for intraperitoneal injection): 0.5% methylcellulose (B11928114) with 0.1% polysorbate 80 in sterile water.[4]
-
Option B (for oral gavage): A suitable vehicle for oral administration should be determined based on the physicochemical properties of JNJ-7706204. For JNJ-7706621, a nanocrystal suspension has been used for i.p. injection.[3]
-
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of JNJ-7706621 based on the desired dose and the number and weight of the mice.
-
Weigh the appropriate amount of JNJ-7706621 powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of the chosen vehicle to the tube.
-
Vortex the mixture vigorously for several minutes to ensure a homogenous suspension.
-
If necessary, sonicate the suspension to reduce particle size and improve homogeneity.
-
Prepare the formulation fresh daily before administration.
Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
Materials and Animals:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID mice), 6-8 weeks old.
-
Human tumor cells (e.g., A375 melanoma cells).[2]
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Syringes and needles for tumor cell implantation and drug administration.
-
Calipers for tumor measurement.
-
Anesthesia (e.g., isoflurane).
-
JNJ-7706621 formulation (prepared as in Protocol 1).
-
Vehicle control.
Procedure:
-
Tumor Cell Implantation:
-
Harvest tumor cells during their logarithmic growth phase.
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5-10 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups (n=6-10 mice per group).
-
Administer JNJ-7706621 or the vehicle control via the chosen route (intraperitoneal or oral gavage).
-
Follow the desired dosing schedule (e.g., daily, or intermittent schedules like 7 days on/7 days off).[3]
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor growth and the body weight of the mice throughout the study.
-
The study can be terminated when the tumors in the control group reach a predetermined size or after a specified treatment duration.
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
-
Tissue Collection and Analysis:
-
Excise the tumors and weigh them.
-
Tissues can be processed for further analysis, such as histology, immunohistochemistry, or Western blotting, to assess target engagement and pharmacodynamic effects.
-
Mandatory Visualization
References
- 1. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. JNJ-7706621 | CDK | Apoptosis | Aurora Kinase | TargetMol [targetmol.com]
JNJ-7706621: An Inhibitor of CDKs and Aurora Kinases, Not a Specific Tool for Studying PLK1 Function
Initial investigations indicate that the compound JNJ-7706621 is a potent dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases, rather than a specific inhibitor of Polo-like kinase 1 (PLK1). In fact, available data suggests that JNJ-7706621 exhibits no activity against PLK1.[1] Therefore, it is not a suitable tool for studying the specific functions of PLK1.
This document will provide an overview of the known targets and effects of JNJ-7706621, followed by a detailed section on the function and study of PLK1, including relevant signaling pathways and generic protocols that can be adapted for studying PLK1-specific inhibitors.
Part 1: Understanding JNJ-7706621
JNJ-7706621 is a small molecule inhibitor that has been shown to potently inhibit several CDKs and Aurora kinases.[2] Its primary mechanism of action involves the modulation of the cell cycle, leading to cell growth inhibition and apoptosis in various cancer cell lines.[2]
Quantitative Data on JNJ-7706621 Kinase Inhibition
| Kinase Target | IC50 (nM) |
| CDK1 | 9 |
| CDK2 | 4 |
| Aurora A | 15 |
| Aurora B | 33 |
| VEGF-R2 | 154 |
| FGF-R2 | 254 |
| GSK3β | 254 |
Table 1: In vitro kinase inhibitory activity of JNJ-7706621 against a panel of kinases. Data compiled from publicly available sources.[1]
Cellular Effects of JNJ-7706621
Treatment of human cancer cells with JNJ-7706621 has been shown to:
-
Inhibit cell proliferation and colony formation.[2]
-
Induce apoptosis.[2]
-
Cause a delay in G1 phase progression and arrest the cell cycle in the G2-M phase.[2]
-
Lead to endoreduplication, a hallmark of Aurora kinase inhibition.[2]
-
Inhibit the phosphorylation of histone H3, a substrate of Aurora B.[2]
Part 2: Polo-like Kinase 1 (PLK1) as a Therapeutic Target
PLK1 is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[3][4] It is involved in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[3][4] Due to its frequent overexpression in various types of cancer and its association with poor prognosis, PLK1 has emerged as an attractive target for cancer therapy.[3][5]
PLK1 Signaling Pathway
PLK1 is activated upstream by Aurora A and other kinases.[6] Once activated, PLK1 phosphorylates a multitude of downstream substrates to orchestrate mitotic events. Key substrates include components of the anaphase-promoting complex/cyclosome (APC/C), cell division cycle 25C (CDC25C), and budding uninhibited by benzimidazoles 1 (BUB1).[7] The intricate regulation of PLK1 activity is essential for proper cell division, and its dysregulation can lead to genomic instability and tumorigenesis.[4]
Caption: Simplified PLK1 signaling pathway illustrating its activation and key downstream functions in mitosis.
Part 3: Protocols for Studying PLK1 Function Using a Specific Inhibitor
While JNJ-7706621 is not a PLK1 inhibitor, the following are detailed, generic protocols that can be adapted to study the function of a bona fide PLK1 inhibitor.
Experimental Workflow for Kinase Inhibitor Characterization
The general workflow for characterizing a kinase inhibitor involves a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular effects.
Caption: A general experimental workflow for the characterization of a novel kinase inhibitor.
Protocol 1: In Vitro PLK1 Kinase Assay
Objective: To determine the in vitro potency of a test compound against PLK1.
Materials:
-
Recombinant human PLK1 enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
ATP
-
PLK1-specific peptide substrate (e.g., a peptide derived from a known PLK1 substrate like TCTP)[8]
-
Test compound (PLK1 inhibitor)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions, recombinant PLK1 enzyme, and the peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for PLK1.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of a PLK1 inhibitor on cell cycle distribution.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT-116)
-
Complete cell culture medium
-
Test compound (PLK1 inhibitor)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the PLK1 inhibitor or DMSO as a vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Expected Outcomes of PLK1 Inhibition
Inhibition of PLK1 is expected to induce a characteristic "polo-arrest" phenotype, with cells arresting in early mitosis with monopolar spindles.[6] This is due to the critical role of PLK1 in centrosome separation.
| Cellular Process | Expected Effect of PLK1 Inhibition |
| Cell Cycle | Arrest in G2/M phase, specifically in early mitosis. |
| Mitotic Spindle | Formation of monopolar spindles. |
| Chromosome Alignment | Failure of chromosomes to align at the metaphase plate. |
| Cell Fate | Induction of apoptosis or mitotic catastrophe. |
Table 2: Expected cellular consequences of PLK1 inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PLK1 Inhibition Induces Immunogenic Cell Death and Enhances Immunity against NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The responses of cancer cells to PLK1 inhibitors reveal a novel protective role for p53 in maintaining centrosome separation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of PLK1 signaling pathway genes in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plk1 activation by Ste20-like kinase (Slk) phosphorylation and polo-box phosphopeptide binding assayed with the substrate translationally controlled tumor protein (TCTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: JNJ-7706204 (JNJ-7706621) in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-7706621 is a potent small molecule inhibitor targeting both Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.[1][2] By targeting these key regulators of cell cycle progression and mitosis, JNJ-7706621 has demonstrated significant anti-proliferative activity in a variety of cancer cell lines.[1] Its mechanism of action, which involves inducing cell cycle arrest, apoptosis, and endoreduplication, makes it a compelling candidate for combination therapies with standard chemotherapeutic agents.[1] This document provides detailed application notes and protocols for investigating the synergistic potential of JNJ-7706621 in combination with chemotherapy.
The rationale for combining JNJ-7706621 with traditional chemotherapy lies in the potential for synergistic or additive anti-tumor effects. Many chemotherapeutic agents induce DNA damage, leading to cell cycle arrest and apoptosis. JNJ-7706621 can potentiate these effects by preventing cancer cells from repairing DNA damage and progressing through the cell cycle. Preclinical studies have shown that combining agents that target different phases of the cell cycle can lead to enhanced cancer cell death.
Data Presentation
Single-Agent Activity of JNJ-7706621
The following table summarizes the half-maximal inhibitory concentration (IC50) of JNJ-7706621 as a single agent in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 284 |
| HCT116 | Colon Carcinoma | 254 |
| A375 | Melanoma | 447 |
| SK-OV-3 | Ovarian Cancer | 112 |
| PC3 | Prostate Cancer | - |
| DU145 | Prostate Cancer | - |
| MDA-MB-231 | Breast Cancer | - |
| MES-SA | Uterine Sarcoma | - |
| MES-SA/Dx5 | Doxorubicin-Resistant Uterine Sarcoma | - |
Note: Specific IC50 values for PC3, DU145, MDA-MB-231, MES-SA, and MES-SA/Dx5 were not explicitly provided in the searched literature, but the compound was shown to have inhibitory effects on these lines in the range of 112-514 nM.[2]
Combination Activity of JNJ-7706621 with Radioimmunotherapy
The following data from a study on Activated B Cell-Like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) cell lines demonstrates the synergistic effect of JNJ-7706621 in combination with the CD37-targeted radioimmunotherapy agent ¹⁷⁷Lu-lilotomab satetraxetan.[3]
Table 2: Cell Viability in ABC-DLBCL Cell Lines Treated with JNJ-7706621 and ¹⁷⁷Lu-lilotomab satetraxetan [3]
| Cell Line | Treatment | Concentration | % Viability (Relative to Control) |
| U-2932 | ¹⁷⁷Lu-lilotomab satetraxetan | 1 µg/mL | ~80% |
| JNJ-7706621 | 10 nM | ~95% | |
| Combination | 1 µg/mL + 10 nM | < 60% | |
| RIVA | ¹⁷⁷Lu-lilotomab satetraxetan | 1 µg/mL | ~90% |
| JNJ-7706621 | 10 nM | ~98% | |
| Combination | 1 µg/mL + 10 nM | < 70% |
Table 3: Cell Cycle Analysis in U-2932 Cells Treated with JNJ-7706621 and ¹⁷⁷Lu-lilotomab satetraxetan [3]
| Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M | % Cells >4n (Endoreduplication) |
| Control | 45% | 35% | 20% | <1% |
| ¹⁷⁷Lu-lilotomab satetraxetan (1 µg/mL) | 40% | 30% | 30% | ~2% |
| JNJ-7706621 (100 nM) | 25% | 20% | 55% | ~5% |
| Combination | 15% | 15% | 70% | >10% |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of JNJ-7706621 and its potential synergy with chemotherapy.
Caption: Workflow for evaluating the synergistic effects of JNJ-7706621 and chemotherapy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of JNJ-7706621 and/or chemotherapy on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
JNJ-7706621
-
Chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of JNJ-7706621 and the chemotherapeutic agent in complete growth medium.
-
Remove the medium from the wells and add 100 µL of medium containing the single agents or their combination at various concentrations. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for the quantitative analysis of apoptosis by flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
JNJ-7706621
-
Chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with JNJ-7706621, the chemotherapeutic agent, or the combination for the desired time period (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and collect the supernatant (to include floating apoptotic cells).
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Annexin V-FITC negative / PI negative: Live cells
-
Annexin V-FITC positive / PI negative: Early apoptotic cells
-
Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of cancer cells following treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
JNJ-7706621
-
Chemotherapeutic agent
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compounds for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The Dual Cell Cycle Kinase Inhibitor JNJ-7706621 Reverses Resistance to CD37-Targeted Radioimmunotherapy in Activated B Cell Like Diffuse Large B Cell Lymphoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-7706204: Application Notes and Protocols for Inducing Mitotic Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-7706204 (also referred to as JNJ-7706621) is a potent small molecule inhibitor targeting key regulators of the cell cycle, specifically cyclin-dependent kinases (CDKs) and Aurora kinases.[1][2][3][4][5] Its ability to induce mitotic arrest makes it a valuable tool for cancer research and a potential candidate for therapeutic development. This document provides detailed application notes, experimental protocols, and data regarding the use of JNJ-7706204 to induce mitotic arrest in cancer cell lines.
JNJ-7706204 functions as a dual inhibitor, potently targeting both CDK1/2 and Aurora A/B kinases.[1][4] This dual activity disrupts the normal progression of the cell cycle at multiple points, leading to a robust mitotic arrest and, in many cases, subsequent apoptosis.[3] The compound has demonstrated efficacy in a variety of human cancer cell lines, irrespective of their p53 or retinoblastoma status.[1][3]
Data Presentation
Kinase Inhibition Profile of JNJ-7706204
The following table summarizes the half-maximal inhibitory concentration (IC50) values of JNJ-7706204 against a panel of purified kinases, demonstrating its potent activity against CDKs and Aurora kinases.
| Kinase Target | IC50 (nM) |
| CDK1/cyclin B | 9[1][2][4] |
| CDK2/cyclin A | 4[2] |
| CDK2/cyclin E | 3[2][4] |
| CDK3/cyclin E | 58[2] |
| CDK4/cyclin D1 | 253[2] |
| CDK6/cyclin D1 | 175[2] |
| Aurora A | 11[2][4] |
| Aurora B | 15[2][4] |
| VEGF-R2 | 154-254[1] |
| FGF-R2 | 154-254[1] |
| GSK3β | 154-254[1] |
Cellular Activity of JNJ-7706204 in Cancer Cell Lines
JNJ-7706204 effectively inhibits the proliferation of a diverse range of human cancer cell lines. The table below presents the IC50 values for cell growth inhibition in several commonly used cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 112 - 284[1][4] |
| HCT-116 | Colon Carcinoma | 112 - 254[1][4] |
| SK-OV-3 | Ovarian Cancer | 112 - 514[1] |
| PC3 | Prostate Cancer | 112 - 514[1] |
| DU145 | Prostate Cancer | 112 - 514[1] |
| A375 | Melanoma | 112 - 447[1][4] |
| MDA-MB-231 | Breast Cancer | 112 - 514[1] |
| MES-SA | Uterine Sarcoma | 112 - 514[1] |
| MES-SA/Dx5 | Uterine Sarcoma (P-glycoprotein overexpressing) | 112 - 514[1] |
Signaling Pathways and Experimental Workflows
Mechanism of Action: JNJ-7706204-Induced Mitotic Arrest
JNJ-7706204 exerts its effect by simultaneously inhibiting two key families of kinases that govern cell cycle progression. The diagram below illustrates the signaling pathway affected by JNJ-7706204.
Experimental Workflow: Cell Cycle Analysis
The following diagram outlines a typical workflow for analyzing the effects of JNJ-7706204 on the cell cycle using flow cytometry.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol provides a general method for determining the IC50 of JNJ-7706204 against CDK1/cyclin B and Aurora A/B kinases.
Materials:
-
Recombinant human CDK1/cyclin B or Aurora A/B enzyme
-
Biotinylated peptide substrate (e.g., Histone H1 peptide for CDK1, Kemptide for Aurora kinases)
-
JNJ-7706204 stock solution (in DMSO)
-
Kinase assay buffer
-
[γ-33P]ATP
-
Streptavidin-coated plates
-
Wash buffers
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of JNJ-7706204 in kinase assay buffer.
-
In a streptavidin-coated plate, add the kinase, the peptide substrate, and the JNJ-7706204 dilution or vehicle control (DMSO).
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Wash the plate to remove unincorporated [γ-33P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each JNJ-7706204 concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell Proliferation Assay
This protocol describes how to measure the effect of JNJ-7706204 on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
JNJ-7706204 stock solution (in DMSO)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of JNJ-7706204 in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of JNJ-7706204 or a vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against the log of the JNJ-7706204 concentration and fitting the data to a dose-response curve.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol details the steps to analyze the cell cycle distribution of cells treated with JNJ-7706204.
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash with PBS, detach with Trypsin-EDTA, and collect in a tube.
-
For suspension cells, collect directly into a tube.
-
Centrifuge the cells and discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in cold PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%.
-
Incubate on ice for at least 30 minutes or at -20°C for long-term storage.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JNJ-7706621 | CDK | Apoptosis | Aurora Kinase | TargetMol [targetmol.com]
Application Notes: Western Blot Analysis of Cell Cycle Regulation by the Dual Aurora Kinase and CDK Inhibitor, JNJ-7706204
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for utilizing Western blotting to analyze the cellular effects of JNJ-7706204, a potent dual inhibitor of Aurora kinases and Cyclin-Dependent Kinases (CDKs). While initially investigated in the context of PLK1, JNJ-7706204 primarily targets Aurora kinases and CDKs, key regulators of mitotic progression.[1][2][3][4][5] This protocol focuses on assessing the inhibition of Aurora B kinase activity by monitoring the phosphorylation status of its downstream target, Histone H3 at Serine 10 (p-H3S10), in cultured cancer cells.
Introduction
Aurora kinases and Cyclin-Dependent Kinases (CDKs) are critical serine/threonine kinases that orchestrate the cell cycle. Their dysregulation is a common feature in cancer, making them attractive targets for therapeutic intervention. JNJ-7706204 is a small molecule inhibitor that has demonstrated potent inhibition of both Aurora kinases (A and B) and various CDKs (e.g., CDK1 and CDK2).[1][3][5] Inhibition of these kinases leads to defects in mitosis, such as improper chromosome alignment and segregation, ultimately resulting in cell cycle arrest at the G2/M phase and induction of apoptosis.[4]
A key downstream substrate of Aurora B kinase is Histone H3. Phosphorylation of Histone H3 at Serine 10 is a hallmark of mitosis and is essential for chromosome condensation.[6] Therefore, a reduction in the levels of p-H3S10 serves as a reliable biomarker for the cellular activity of Aurora B inhibitors like JNJ-7706204. Western blotting is a widely used technique to detect and quantify changes in protein expression and post-translational modifications, making it an ideal method to assess the efficacy of JNJ-7706204.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by JNJ-7706204 and the experimental workflow for the Western blot protocol.
Data Presentation
The following tables summarize the recommended reagents and antibodies for this protocol, along with an example of how to present the quantitative data obtained from the Western blot analysis.
Table 1: Reagents and Recommended Concentrations
| Reagent | Recommended Concentration/Dilution | Vendor (Example) |
| JNJ-7706204 | 0.1 - 5 µM (for cell treatment) | MedChemExpress |
| RIPA Lysis Buffer | 1X | Cell Signaling Technology |
| Protease Inhibitor Cocktail | 1X | Sigma-Aldrich |
| Phosphatase Inhibitor Cocktail | 1X | Thermo Fisher Scientific |
| BCA Protein Assay Kit | As per manufacturer's protocol | Thermo Fisher Scientific |
| Laemmli Sample Buffer | 4X | Bio-Rad |
| TBST (Tris-Buffered Saline, 0.1% Tween 20) | 1X | - |
| Blocking Buffer (5% non-fat dry milk or BSA in TBST) | 5% (w/v) | - |
| HRP-conjugated secondary antibody | 1:2000 - 1:10000 | Cell Signaling Technology |
| ECL Western Blotting Substrate | As per manufacturer's protocol | Bio-Rad |
Table 2: Primary Antibodies
| Primary Antibody | Dilution | Vendor (Example) |
| Anti-phospho-Histone H3 (Ser10) | 1:1000 | Cell Signaling Technology |
| Anti-Histone H3 (Total) | 1:1000 | Cell Signaling Technology |
| Anti-β-Actin (Loading Control) | 1:1000 - 1:5000 | Proteintech |
Table 3: Example of Semi-Quantitative Analysis of p-H3S10 Levels
| Cell Line | JNJ-7706204 Concentration (µM) | Treatment Duration (hours) | Fold Change in p-H3S10 Levels (Normalized to Total H3 and Control) |
| HeLa | 0 (Control) | 24 | 1.0 |
| HeLa | 0.1 | 24 | 0.7 |
| HeLa | 0.5 | 24 | 0.3 |
| HeLa | 1.0 | 24 | 0.1 |
| HeLa | 5.0 | 24 | <0.1 |
Experimental Protocols
This section provides a detailed step-by-step methodology for a Western blot experiment to assess the inhibition of Aurora kinase activity by JNJ-7706204.
Cell Culture and Treatment
-
Seed a human cancer cell line (e.g., HeLa, HCT116) in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of treatment.
-
Prepare a stock solution of JNJ-7706204 in DMSO.
-
Treat the cells with varying concentrations of JNJ-7706204 (e.g., 0.1, 0.5, 1, 5 µM) for a predetermined duration (e.g., 24 hours). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of JNJ-7706204 used.
Cell Lysis
-
After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Sample Preparation for SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
SDS-PAGE and Protein Transfer
-
Load equal amounts of protein (20-40 µg) per lane onto a 10-12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1-2 hours at 4°C.
Immunoblotting
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibodies (anti-p-H3S10, anti-total H3, and anti-β-Actin) at the recommended dilutions in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's protocol and incubate the membrane for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).
-
Normalize the p-H3S10 signal to the total H3 signal, and then normalize to the loading control (β-Actin). Express the results as a fold change relative to the vehicle-treated control.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for JNJ-7706621 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of JNJ-7706621, a potent dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases, in high-throughput screening (HTS) assays. The following sections detail the mechanism of action, quantitative data, and detailed protocols for biochemical and cell-based assays relevant to the characterization of JNJ-7706621 and similar kinase inhibitors.
Mechanism of Action
JNJ-7706621 exerts its anti-proliferative effects by targeting key regulators of the cell cycle. It potently inhibits CDK1 and CDK2, which are crucial for the G1/S and G2/M transitions. Additionally, it inhibits Aurora kinases A and B, which play essential roles in mitotic spindle formation and cytokinesis.[1][2] This dual inhibition leads to cell cycle arrest, primarily at the G2/M phase, and can induce apoptosis in cancer cells.[1] The compound's efficacy has been demonstrated across various cancer cell lines, irrespective of their p53 or retinoblastoma status.[1][2]
Quantitative Data Summary
The inhibitory activity of JNJ-7706621 has been quantified in various biochemical and cell-based assays. The following tables summarize the reported IC50 values.
Table 1: Biochemical IC50 Values for JNJ-7706621
| Target Kinase | IC50 (nM) |
| CDK1/Cyclin B | 9 |
| CDK2/Cyclin A | 4 |
| Aurora A | 11 |
| Aurora B | 25 |
Data sourced from publicly available research.[2]
Table 2: Anti-proliferative Activity of JNJ-7706621 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 284 |
| HCT-116 | Colon Carcinoma | 254 |
| PC3 | Prostate Cancer | - |
| DU145 | Prostate Cancer | - |
| A-375 | Melanoma | 447 |
| MDA-MB-231 | Breast Cancer | - |
Note: Specific IC50 values for PC3, DU145, and MDA-MB-231 were not consistently reported in the surveyed literature, but the compound is known to be active against these cell lines.[2]
Experimental Protocols
The following are detailed protocols for assays commonly used to evaluate the activity of JNJ-7706621. These can be adapted for high-throughput screening formats.
Biochemical Kinase Assay (Radiometric Filter Binding)
This assay measures the direct inhibition of kinase activity by quantifying the incorporation of radiolabeled phosphate (B84403) into a substrate.
Materials:
-
Recombinant human CDK1/Cyclin B or Aurora A kinase
-
Histone H1 (for CDK1) or Myelin Basic Protein (MBP) (for Aurora A) as substrate
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)
-
[γ-³³P]ATP
-
JNJ-7706621 stock solution (in DMSO)
-
96-well or 384-well filter plates
-
Phosphoric acid wash solution (e.g., 1% H₃PO₄)
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of JNJ-7706621 in kinase reaction buffer.
-
In a multi-well plate, add the kinase, substrate, and diluted JNJ-7706621.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with the phosphoric acid wash solution to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of JNJ-7706621 and determine the IC50 value.
Cell-Based Proliferation Assay (MTT or CellTiter-Glo®)
This assay assesses the effect of JNJ-7706621 on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT-116)
-
Complete cell culture medium
-
JNJ-7706621 stock solution (in DMSO)
-
96-well or 384-well clear-bottom cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (e.g., DMSO or acidified isopropanol) OR CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Protocol:
-
Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of JNJ-7706621 in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of JNJ-7706621. Include vehicle control (DMSO) wells.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
For MTT assay: a. Add MTT reagent to each well and incubate for 2-4 hours at 37°C. b. Add solubilization solution to dissolve the formazan (B1609692) crystals. c. Read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: a. Equilibrate the plate and CellTiter-Glo® reagent to room temperature. b. Add CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read the luminescence.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
High-Content Imaging for Cell Cycle Analysis
This assay provides a more detailed understanding of the mechanism of action by visualizing the effects of JNJ-7706621 on the cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
JNJ-7706621 stock solution (in DMSO)
-
Multi-well imaging plates (e.g., 96- or 384-well)
-
Fluorescent DNA stain (e.g., Hoechst 33342)
-
Antibodies for cell cycle markers (e.g., anti-phospho-Histone H3 for mitosis) and corresponding fluorescently labeled secondary antibodies
-
Fixation and permeabilization buffers
-
High-content imaging system and analysis software
Protocol:
-
Seed cells in an imaging plate and allow them to adhere.
-
Treat cells with a range of JNJ-7706621 concentrations for a desired time (e.g., 24 hours).
-
Fix, permeabilize, and stain the cells with the DNA stain and relevant antibodies.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the DNA content per cell and the intensity of cell cycle marker staining.
-
Gate the cell populations into G1, S, and G2/M phases based on DNA content.
-
Determine the percentage of cells in each phase of the cell cycle at different concentrations of JNJ-7706621.
This detailed information should enable researchers to effectively design and execute high-throughput screening assays for the characterization of JNJ-7706621 and other kinase inhibitors.
References
Application Notes and Protocols for JNJ-7706204 in Cell Synchronization Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-7706204, also identified as JNJ-7706621, is a potent small molecule inhibitor with a dual mechanism of action, targeting both cyclin-dependent kinases (CDKs) and Aurora kinases.[1][2] This dual inhibition disrupts the normal progression of the cell cycle, leading to a robust arrest of cells in the G2/M phase.[1][3] Specifically, JNJ-7706204 potently inhibits CDK1 and CDK2, key regulators of cell cycle transitions, as well as Aurora kinases A and B, which are crucial for mitotic events.[2][4][5] This property makes JNJ-7706204 a valuable tool for cell synchronization experiments, allowing researchers to enrich a cell population in the G2/M phase for various downstream applications.
These application notes provide a comprehensive guide for utilizing JNJ-7706204 to achieve cell cycle synchronization. Included are detailed protocols for cell treatment, cell cycle analysis by flow cytometry, and key quantitative data to guide experimental design.
Mechanism of Action
JNJ-7706204 exerts its cell cycle effects by inhibiting two critical families of kinases:
-
Cyclin-Dependent Kinases (CDKs): By inhibiting CDK1/Cyclin B, the primary driver of entry into mitosis, JNJ-7706204 prevents cells from proceeding from G2 to M phase. Inhibition of other CDKs can also contribute to a delay in exiting the G1 phase.[1][3]
-
Aurora Kinases: Inhibition of Aurora A and B kinases disrupts critical mitotic processes, including centrosome separation, spindle formation, and chromosome segregation, further contributing to the G2/M arrest.[1][6]
The combined inhibition of these kinase families results in a highly efficient block at the G2/M transition, leading to a synchronized population of cells.
Data Presentation
In Vitro Kinase Inhibitory Activity of JNJ-7706204
| Kinase Target | IC50 (nM) |
| CDK1/Cyclin B | 9 |
| CDK2/Cyclin A | 4 |
| CDK2/Cyclin E | 3 |
| Aurora A | 11 |
| Aurora B | 15 |
Data compiled from multiple sources.[2][4][5]
Antiproliferative Activity of JNJ-7706204 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Adenocarcinoma | 280 - 284 |
| HCT-116 | Colorectal Carcinoma | 254 |
| A375 | Malignant Melanoma | 447 |
Data compiled from multiple sources.[4][5]
Experimental Protocols
Protocol 1: Cell Synchronization using JNJ-7706204
This protocol describes the treatment of cultured mammalian cells with JNJ-7706204 to induce G2/M phase arrest.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HCT-116)
-
Complete cell culture medium
-
JNJ-7706204 (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells at a density that will allow them to be in the exponential growth phase at the time of treatment. This is typically around 30-40% confluency.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
JNJ-7706204 Treatment:
-
Prepare the desired concentration of JNJ-7706204 in complete cell culture medium. A concentration range of 0.5 µM to 3 µM is a good starting point for many cancer cell lines.[4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Include a vehicle control (DMSO) at the same final concentration as the JNJ-7706204-treated samples.
-
Aspirate the old medium from the cells and replace it with the medium containing JNJ-7706204 or the vehicle control.
-
-
Incubation: Incubate the cells for 16-24 hours. The optimal incubation time may vary depending on the cell line and its doubling time. A time-course experiment is recommended to determine the point of maximal G2/M arrest.
-
Cell Harvesting: After incubation, harvest the cells for downstream analysis (e.g., flow cytometry, western blotting, or immunofluorescence). For adherent cells, wash with PBS, detach with Trypsin-EDTA, and neutralize with complete medium. For suspension cells, collect by centrifugation.
Protocol 2: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol outlines the steps for analyzing the cell cycle distribution of JNJ-7706204-treated cells using propidium (B1200493) iodide (PI) staining and flow cytometry.[7]
Materials:
-
Harvested cells (from Protocol 1)
-
Ice-cold PBS
-
Ice-cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Centrifuge the harvested cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[7]
-
Incubate the cells on ice for at least 30 minutes or at -20°C for long-term storage.
-
-
Cell Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.[7]
-
-
Flow Cytometry Analysis:
-
Transfer the stained cells to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: Mechanism of G2/M arrest by JNJ-7706204.
Caption: Experimental workflow for cell synchronization.
References
- 1. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cdk1 activity is required for mitotic activation of aurora A during G2/M transition of human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
JNJ-7706204 solubility and stability issues
Frequently Asked Questions (FAQs)
Q1: What is JNJ-7706204 and why is it used in research?
JNJ-7706204 is characterized as a potent, ATP-competitive pan-Aurora kinase inhibitor. Aurora kinases (A, B, and C) are crucial regulators of cell division, and their overexpression is implicated in various cancers.[1] As an inhibitor of these kinases, JNJ-7706204 is a valuable tool for studying mitosis, cell cycle control, and for preclinical evaluation as a potential anti-cancer therapeutic agent.[1][2]
Q2: I'm observing precipitation after adding my JNJ-7706204 stock solution to my cell culture media. Why is this happening?
This is a common issue with hydrophobic compounds like many kinase inhibitors.[3][4] Precipitation, often called "crashing out," typically occurs for one or more of the following reasons:
-
Low Aqueous Solubility: JNJ-7706204 is likely highly soluble in organic solvents like DMSO but poorly soluble in the aqueous environment of cell culture media.[3]
-
High Final Concentration: The intended final concentration in your experiment may exceed the compound's solubility limit in the media.
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock into the aqueous media can cause a sudden change in solvent polarity, leading to precipitation.[3]
-
Media Components: Interactions with salts, proteins (especially in fetal bovine serum), and other components in the media can reduce the compound's solubility.[3]
-
Temperature and pH Shifts: Moving from room temperature to 37°C in a CO2 incubator can alter both temperature and pH, affecting solubility.[4][5]
Q3: What are the recommended solvents for dissolving JNJ-7706204?
For creating stock solutions, 100% DMSO is the most common and effective solvent. For some applications, ethanol (B145695) may also be used, but its higher volatility and potential for cell toxicity at higher concentrations should be considered.
Q4: How should I store my JNJ-7706204 stock solution?
Stock solutions should be stored at -20°C or -80°C in tightly sealed vials to prevent evaporation and degradation.[6] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation of buffer components.[7]
Troubleshooting Guide
Issue 1: Immediate Precipitation Upon Dilution
Q: My JNJ-7706204 solution turns cloudy or I see visible particles immediately after adding it to the cell culture medium. What should I do?
A: This indicates that the compound is "crashing out" of solution due to the rapid change in solvent environment.
Troubleshooting Steps:
-
Pre-warm the Media: Always add the compound to cell culture media that has been pre-warmed to 37°C. Adding to cold media can decrease solubility.[4]
-
Optimize Dilution Technique:
-
Instead of adding the stock directly to your final large volume of media, perform an intermediate dilution.
-
First, add the required amount of stock solution to a smaller volume of pre-warmed media (e.g., 100-200 µL).
-
Mix this intermediate dilution gently but thoroughly before adding it to the final volume of media.
-
-
Reduce Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture below 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to cells and do not necessarily prevent precipitation upon high dilution.[4]
-
Lower the Final Compound Concentration: Your target concentration may be too high. Perform a dose-response experiment to determine the maximum soluble concentration under your specific experimental conditions.
Issue 2: Delayed Precipitation in Culture
Q: The media was clear when I prepared it, but I observed a crystalline precipitate in my culture plates after a few hours or days. What is the cause?
A: Delayed precipitation can be caused by several factors related to the culture environment and compound stability.
Troubleshooting Steps:
-
Check for Media Evaporation: Ensure your incubator has proper humidification. Evaporation can concentrate salts and the compound, leading to precipitation.[7] Consider using plates with low-evaporation lids for long-term experiments.
-
Evaluate pH Stability: The CO2 concentration in the incubator affects the pH of the media. Ensure your media is buffered appropriately for your incubator's CO2 setting, as pH shifts can alter compound solubility.[4]
-
Consider Compound Stability: While JNJ-7706204 is likely stable, prolonged incubation in aqueous media at 37°C could potentially lead to degradation, with byproducts that may be less soluble. Refer to any available stability data for the compound.
-
Microscopic Examination: Observe the precipitate under a microscope. This can help distinguish between compound precipitation and other issues like bacterial or fungal contamination, which can also cause turbidity.[7]
Quantitative Data Summary
Table 1: Illustrative Solubility of JNJ-7706204 in Common Solvents (Note: This data is hypothetical and should be determined experimentally.)
| Solvent | Estimated Solubility |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ~10 mg/mL |
| Water | < 0.1 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
Table 2: Recommended Storage Conditions for JNJ-7706204
| Form | Storage Temperature | Shelf Life (Estimated) | Special Conditions |
| Solid Powder | -20°C | ≥ 2 years | Protect from light and moisture. |
| DMSO Stock Solution | -20°C or -80°C | ~6 months | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM JNJ-7706204 Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the required amount of JNJ-7706204 powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of 100% DMSO to achieve a 10 mM concentration.
-
Ensure Complete Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C or use a brief sonication to ensure the compound is fully dissolved. Visually inspect for any remaining solid particles.
-
Storage: Aliquot the clear stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Dilution of JNJ-7706204 into Cell Culture Media (to a final concentration of 1 µM)
-
Thaw and Pre-warm: Thaw an aliquot of the 10 mM stock solution at room temperature and pre-warm the complete cell culture medium to 37°C.
-
Intermediate Dilution (Recommended):
-
Prepare a 1:10 intermediate dilution by adding 1 µL of the 10 mM stock to 9 µL of 100% DMSO to get a 1 mM solution.
-
-
Final Dilution:
-
Add 1 µL of the 1 mM intermediate stock solution to 1 mL of the pre-warmed cell culture medium. This results in a final concentration of 1 µM with a DMSO concentration of 0.1%.
-
Mix immediately but gently by pipetting or inverting the tube.
-
-
Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: JNJ-7706204 inhibits Aurora Kinases, disrupting mitosis.
Caption: A logical workflow for troubleshooting precipitation issues.
References
- 1. Preclinical evaluation of AMG 900, a novel potent and highly selective pan-aurora kinase inhibitor with activity in taxane-resistant tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of highly potent and selective pan-Aurora kinase inhibitors with enhanced in vivo antitumor therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. abmole.com [abmole.com]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Technical Support Center: Optimizing JNJ-7706204 Concentration for Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing JNJ-7706204 (also referred to as JNJ-7706621), a potent dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases. Here, you will find structured information to help optimize its concentration for your specific cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for JNJ-7706204?
A1: JNJ-7706204 is a small molecule inhibitor that targets both Cyclin-Dependent Kinases (CDKs), primarily CDK1 and CDK2, and Aurora Kinases (Aurora A and B).[1][2][3] By inhibiting these key regulators of the cell cycle, JNJ-7706204 can induce cell cycle arrest, typically at the G2/M phase, and subsequently lead to apoptosis in proliferating cells.[1]
Q2: What is the typical effective concentration range for JNJ-7706204?
A2: The effective concentration of JNJ-7706204 can vary significantly depending on the cell line being studied. Generally, concentrations in the low micromolar to nanomolar range are effective.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q3: How does JNJ-7706204 affect the cell cycle?
A3: JNJ-7706204 is known to cause a delay in the G1 phase and arrest cells in the G2/M phase of the cell cycle.[1] This is a direct result of its inhibitory action on CDK1, which is essential for the G2/M transition and mitosis. Inhibition of Aurora kinases further disrupts mitotic events, contributing to the G2/M arrest and potentially leading to endoreduplication at higher concentrations.[1]
Q4: Can JNJ-7706204 induce apoptosis?
A4: Yes, JNJ-7706204 can induce apoptosis in cancer cells.[1][2] The induction of apoptosis is often observed following prolonged cell cycle arrest. The apoptotic response can be assessed using methods such as Annexin V/Propidium Iodide (PI) staining.
Troubleshooting Guide
Issue 1: Higher-than-expected cytotoxicity or cell death at low concentrations.
-
Possible Cause: The cell line you are using is highly sensitive to CDK and Aurora kinase inhibition. Different cell lines exhibit varying sensitivities to JNJ-7706204.
-
Troubleshooting Steps:
-
Perform a detailed dose-response curve: Test a wider range of concentrations, starting from a much lower concentration (e.g., in the low nanomolar range).
-
Reduce incubation time: Shorter exposure to the compound may achieve the desired effect without excessive cytotoxicity.
-
Check cell density: Ensure that you are seeding a consistent and optimal number of cells. Low cell density can sometimes exacerbate the effects of cytotoxic compounds.
-
Verify compound integrity: Ensure the compound has been stored correctly and has not degraded.
-
Issue 2: No significant effect on cell viability or proliferation at expected concentrations.
-
Possible Cause: The cell line may be resistant to JNJ-7706204. Resistance can be intrinsic or acquired and may be due to factors such as the expression of drug efflux pumps (e.g., P-glycoprotein) or alterations in the target pathways.[1]
-
Troubleshooting Steps:
-
Increase concentration range: Test higher concentrations of JNJ-7706204.
-
Increase incubation time: Extend the duration of treatment to allow more time for the compound to exert its effects.
-
Verify compound activity: Test the compound on a known sensitive cell line to confirm its activity.
-
Investigate resistance mechanisms: If the cell line is confirmed to be resistant, you may need to investigate the underlying mechanisms, such as the expression of resistance-associated proteins.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Variability in experimental conditions can lead to inconsistent results.
-
Troubleshooting Steps:
-
Standardize cell culture conditions: Ensure consistent cell passage number, confluency, and media composition for all experiments.
-
Prepare fresh dilutions: Prepare fresh dilutions of JNJ-7706204 from a stock solution for each experiment.
-
Ensure accurate pipetting: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent compound concentrations.
-
Monitor incubator conditions: Maintain stable temperature, CO2, and humidity levels in the cell culture incubator.
-
Data Presentation
Table 1: IC50 Values of JNJ-7706204 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | ~1-2 | [2] |
| HCT116 | Colorectal Carcinoma | Not specified | [2] |
| PC-3 | Prostate Cancer | Not specified | [2] |
| DU145 | Prostate Cancer | Not specified | [2] |
| MDA-MB-231 | Breast Cancer | Not specified | [2] |
| U937 | Histiocytic Lymphoma | Not specified | [2] |
| Oci-Ly10 | Diffuse Large B-cell Lymphoma | Sensitive at 0.05 µg/ml | [4] |
Note: The available literature often describes the potent effects of JNJ-7706204 without providing a comprehensive list of specific IC50 values across a wide range of cell lines. Researchers are strongly encouraged to determine the IC50 for their specific cell line experimentally.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
JNJ-7706204 stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of JNJ-7706204 in complete culture medium.
-
Remove the overnight culture medium from the cells and add the medium containing different concentrations of JNJ-7706204. Include a vehicle control (medium with the same concentration of DMSO used for the highest JNJ-7706204 concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol provides a general framework for assessing apoptosis by flow cytometry.
-
Materials:
-
Cells treated with JNJ-7706204 and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis by treating cells with the desired concentrations of JNJ-7706204 for the appropriate duration.
-
Harvest both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
3. Western Blotting for Cell Cycle and Apoptosis Markers
This is a generalized protocol for analyzing protein expression.
-
Materials:
-
Cell lysates from JNJ-7706204-treated and control cells
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cyclin B1, phospho-Histone H3, cleaved PARP, cleaved Caspase-3, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Prepare cell lysates from treated and control cells and determine the protein concentration.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Visualizations
References
- 1. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JNJ-7706621 - Immunomart [immunomart.com]
- 4. The Dual Cell Cycle Kinase Inhibitor JNJ-7706621 Reverses Resistance to CD37-Targeted Radioimmunotherapy in Activated B Cell Like Diffuse Large B Cell Lymphoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating JNJ-7706621: A Technical Support Guide on Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for researchers utilizing JNJ-7706621, a potent pan-cyclin-dependent kinase (CDK) and Aurora kinase inhibitor. Understanding the off-target profile of this compound is critical for accurate experimental design, interpretation of results, and anticipation of potential cellular effects. This guide offers a centralized resource in a user-friendly question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary and known off-targets of JNJ-7706621?
A1: JNJ-7706621 is a multi-targeted inhibitor, primarily targeting cell cycle regulation through the inhibition of CDKs and Aurora kinases. Its off-target activities extend to other kinase families, which should be considered in experimental designs.
Data Presentation: Kinase Inhibition Profile of JNJ-7706621
| Target Family | Kinase | IC50 (nM) | Citation |
| Primary Targets | CDK1 | 9 | [1][2][3] |
| CDK2 | 4 | [1][2] | |
| Aurora A | 11 | [1][2][3] | |
| Aurora B | 15 | [2][3] | |
| Secondary Targets | CDK3 | 58-253 | [3] |
| CDK4 | 58-253 | [3] | |
| CDK6 | 58-253 | [3] | |
| Known Off-Targets | VEGF-R2 | 154-254 | [1][3] |
| FGF-R2 | 154-254 | [1][3] | |
| GSK3β | 154-254 | [1][3] |
Note: IC50 values can vary between different experimental setups.
Q2: My cells are exhibiting unexpected phenotypes, such as changes in morphology or adhesion, that don't seem directly related to cell cycle arrest. What could be the cause?
A2: Unexpected phenotypes could be a result of JNJ-7706621's off-target effects on kinases like VEGF-R2 and FGF-R2, which are involved in angiogenesis, cell migration, and adhesion. Inhibition of these receptor tyrosine kinases can lead to downstream effects unrelated to its primary CDK and Aurora kinase targets. It is crucial to consider these possibilities when interpreting your results.
Mandatory Visualization: JNJ-7706621 Target & Off-Target Landscape
Caption: Overview of JNJ-7706621's primary and key off-targets with respective IC50 values.
Q3: I'm observing a decrease in cell proliferation as expected, but the effect is not as potent as the low nanomolar IC50 values for the primary targets would suggest. Why might this be?
A3: Several factors can contribute to a discrepancy between biochemical IC50 values and cellular potency:
-
Cellular Permeability: The compound may have limited ability to cross the cell membrane and reach its intracellular targets.
-
Efflux Pumps: Cancer cells can develop resistance by overexpressing efflux pumps like ABCG2, which actively remove the drug from the cell.[1]
-
High Intracellular ATP: The concentration of ATP within a cell is much higher than that used in many in vitro kinase assays. As an ATP-competitive inhibitor, JNJ-7706621 will face more competition in a cellular environment, leading to a higher effective concentration needed for inhibition.
-
Cell Line Dependency: The genetic background of your cell line, including the status of p53 and retinoblastoma (Rb), can influence its sensitivity to CDK inhibitors.[3]
Mandatory Visualization: Troubleshooting Discrepancies in Potency
Caption: A logical workflow for troubleshooting discrepancies between biochemical and cellular data.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (Radiometric)
This protocol is a generalized method for determining the IC50 of JNJ-7706621 against its target kinases.
-
Principle: This assay measures the transfer of a radiolabeled phosphate (B84403) group from [γ-³³P]ATP to a specific peptide substrate by the kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.
-
Materials:
-
Purified recombinant kinase (e.g., CDK1/Cyclin B, Aurora A)
-
Biotinylated peptide substrate
-
JNJ-7706621 serial dilutions in DMSO
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³³P]ATP
-
Streptavidin-coated microplates
-
Stop solution (e.g., PBS with 100 mM EDTA)
-
Scintillation counter
-
-
Procedure:
-
Add kinase, peptide substrate, and JNJ-7706621 (or DMSO vehicle control) to the wells of a streptavidin-coated microplate.
-
Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Wash the plate to remove unbound [γ-³³P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of JNJ-7706621 and determine the IC50 value using non-linear regression analysis.[3]
-
Protocol 2: Cell Proliferation Assay (¹⁴C-Thymidine Incorporation)
This protocol measures the effect of JNJ-7706621 on the proliferation of cancer cell lines.
-
Principle: Actively proliferating cells incorporate ¹⁴C-labeled thymidine (B127349) into their newly synthesized DNA. The amount of incorporated radioactivity is a measure of cell proliferation.
-
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT-116)
-
Complete cell culture medium
-
JNJ-7706621 serial dilutions in DMSO
-
¹⁴C-Thymidine
-
96-well CytoStar-T scintillating microplates
-
Packard TopCount microplate scintillation counter
-
-
Procedure:
-
Seed cells in a 96-well CytoStar-T plate and allow them to adhere overnight.
-
Treat the cells with a range of JNJ-7706621 concentrations (and a DMSO vehicle control) for 24 hours.
-
Add ¹⁴C-thymidine to each well and incubate for another 24 hours.
-
Aspirate the medium and wash the cells with PBS.
-
Add fresh PBS to each well and seal the plate.
-
Quantify the incorporated ¹⁴C-thymidine using a microplate scintillation counter.
-
Determine the IC50 for cell proliferation by plotting the percentage of inhibition against the log of the inhibitor concentration.[1]
-
Signaling Pathways
Mandatory Visualization: Simplified CDK1/2 and Aurora A/B Signaling in the Cell Cycle
Caption: JNJ-7706621 inhibits key kinases that regulate transitions through the cell cycle.
References
Technical Support Center: JNJ-7706621 In Vivo Toxicity Minimization
Disclaimer: Initial searches for "JNJ-7706204" did not yield specific information. This document has been prepared based on the available data for the structurally similar and well-documented compound, JNJ-7706621 , a dual Aurora kinase and cyclin-dependent kinase (CDK) inhibitor. It is presumed that "JNJ-7706204" may be a typographical error. The following guidance is based on the known mechanism and preclinical data for JNJ-7706621 and general strategies for mitigating toxicities associated with its target classes.
This guide is intended for researchers, scientists, and drug development professionals. Please consult your institution's animal care and use committee (IACUC) protocols and relevant safety guidelines before conducting any experiments.
Frequently Asked Questions (FAQs)
Q1: What is JNJ-7706621 and what is its mechanism of action?
JNJ-7706621 is a potent small molecule inhibitor that targets both Aurora kinases (Aurora A and Aurora B) and cyclin-dependent kinases (CDK1 and CDK2).[1][2][3][4] By inhibiting these key regulators of the cell cycle, JNJ-7706621 can block cell proliferation and induce apoptosis (programmed cell death) in cancer cells.[1][5] Its dual-targeting mechanism makes it a subject of interest in oncology research.
Q2: What are the expected on-target effects of JNJ-7706621 in vivo?
The primary on-target effects of JNJ-7706621 are related to its inhibition of cell cycle progression. In preclinical models, this manifests as:
-
Tumor Growth Inhibition: JNJ-7706621 has demonstrated significant antitumor activity in human tumor xenograft models.[1][3][6]
-
Cell Cycle Arrest: The compound causes cells to arrest in the G2-M phase of the cell cycle.[1][7]
-
Induction of Polyploidy: Inhibition of Aurora B can lead to failures in cytokinesis, resulting in cells with more than the normal number of chromosome sets (endoreduplication).[1][7]
-
Apoptosis: The compound can trigger programmed cell death in tumor cells.[1][5]
Q3: What are the potential in vivo toxicities associated with JNJ-7706621?
While specific in vivo toxicity data for JNJ-7706621 is limited, "tolerability issues" have been noted in preclinical studies, particularly with daily dosing schedules.[6][7] Based on its mechanism of action as a dual Aurora kinase and CDK inhibitor, the following toxicities can be anticipated, as they are common to these inhibitor classes:
-
Hematological Toxicities: Myelosuppression, particularly neutropenia (low neutrophils) and anemia, is a common side effect of both Aurora kinase and CDK inhibitors due to their impact on rapidly dividing hematopoietic progenitor cells.[8][9][10]
-
Gastrointestinal Toxicities: Diarrhea, nausea, and mucositis are frequently observed with both classes of inhibitors.[9][11]
-
Fatigue and Asthenia: General weakness and fatigue are common constitutional symptoms.[9][11]
-
Hepatotoxicity: Elevation of liver enzymes can occur with some CDK inhibitors.[11]
-
Cardiac Effects: Rare instances of QTc prolongation have been noted with some CDK inhibitors.[12]
Troubleshooting In Vivo Experiments
This section addresses specific issues that may arise during in vivo studies with JNJ-7706621 and provides potential solutions.
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting & Mitigation Strategies |
| Unexpected Animal Deaths | Acute Toxicity: The dose may be too high, or the formulation may be causing an acute adverse reaction. Vehicle Toxicity: The vehicle used for drug delivery may be toxic. Compounding Error: Incorrect calculation of the dose. | 1. Dose De-escalation: Reduce the dose to a lower, previously tolerated level. 2. Review Formulation: Ensure the vehicle is well-tolerated and the compound is properly solubilized or suspended. Consider alternative, less toxic vehicles. 3. Verify Calculations: Double-check all dosing calculations. 4. Staggered Dosing: Treat a small cohort of animals first to confirm tolerability before proceeding with a larger group. |
| Significant Weight Loss (>15-20%) | Systemic Toxicity: The dose or schedule is not well-tolerated. Gastrointestinal Toxicity: Nausea, diarrhea, or anorexia may be reducing food and water intake. | 1. Dose Interruption/Reduction: Temporarily halt dosing until the animal recovers body weight, then restart at a lower dose or less frequent schedule.[12][13] 2. Supportive Care: Provide nutritional supplements and hydration support as per veterinary guidance. 3. Intermittent Dosing: Implement a dosing holiday (e.g., 5 days on, 2 days off) to allow for recovery between treatments. Intermittent schedules have shown efficacy for JNJ-7706621.[1] |
| Lack of Antitumor Efficacy | Insufficient Dose/Exposure: The dose may be too low to achieve a therapeutic concentration in the tumor. Inappropriate Dosing Schedule: The frequency of administration may not be optimal. Drug Resistance: The tumor model may be inherently resistant to Aurora/CDK inhibition. Formulation/Bioavailability Issues: The compound may not be adequately absorbed or may be rapidly metabolized. | 1. Dose Escalation: If tolerated, cautiously increase the dose in a pilot cohort. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Measure plasma and tumor drug concentrations and assess target inhibition (e.g., phospho-histone H3 for Aurora B) to ensure adequate exposure and on-target effect. 3. Optimize Dosing Schedule: Preclinical studies with JNJ-7706621 suggest a direct correlation between total cumulative dose and antitumor effect, regardless of the schedule.[1] Experiment with different intermittent schedules to maximize the cumulative dose while managing toxicity. |
| Signs of Neutropenia (e.g., infection) | Myelosuppression: Inhibition of CDKs and Aurora kinases in hematopoietic progenitors. | 1. Complete Blood Count (CBC) Monitoring: Regularly monitor blood counts, especially neutrophils. 2. Prophylactic Antibiotics: Consider prophylactic antibiotics if severe neutropenia is anticipated or observed, following veterinary consultation. 3. Dose Modification: Implement dose interruptions or reductions based on neutrophil counts, a standard clinical management strategy for CDK inhibitors.[8] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of JNJ-7706621
| Target Kinase / Cell Line | IC₅₀ (nM) | Reference |
| Kinases | ||
| CDK1/Cyclin B | 9 | [4] |
| CDK2/Cyclin A | 4 | [4] |
| Aurora A | 11 | [4] |
| Aurora B | 15 | [3] |
| Tumor Cell Lines | ||
| HeLa (Cervical Cancer) | 284 | [3] |
| HCT116 (Colon Cancer) | 254 | [3] |
| A375 (Melanoma) | 447 | [3] |
| PC3 (Prostate Cancer) | 185 | [4] |
| MDA-MB-231 (Breast Cancer) | 305 | [4] |
| Normal Cell Lines | ||
| MRC-5 (Lung Fibroblast) | 3,670 | [4] |
| HASMC (Aortic Smooth Muscle) | 5,420 | [4] |
| HUVEC (Endothelial Cells) | 4,280 | [4] |
Table 2: Common In Vivo Toxicities Associated with Aurora Kinase and CDK Inhibitors
| Toxicity Class | Specific Adverse Event | Management Strategy | Reference |
| Hematological | Neutropenia, Anemia, Leukopenia | Monitor CBCs, dose interruption/reduction, supportive care (e.g., G-CSF as per institutional guidelines). | [8][9] |
| Gastrointestinal | Diarrhea, Nausea, Vomiting, Mucositis | Antidiarrheal/antiemetic agents, supportive care, dose modification. | [9][11] |
| Constitutional | Fatigue, Anorexia | Supportive care, ensure adequate nutrition and hydration, consider dose modification. | [11] |
| Dermatological | Rash, Hair Thinning | Topical corticosteroids, emollients. | [12] |
| Hepatic | Elevated Liver Enzymes (ALT/AST) | Monitor liver function tests, dose interruption/reduction. | [8] |
| Cardiac | QTc Prolongation (rare) | ECG monitoring, avoid co-administration with other QTc-prolonging agents. | [12] |
Experimental Protocols
Protocol 1: General In Vivo Efficacy and Toxicity Assessment in a Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NU/NU) appropriate for the human tumor xenograft model.
-
Tumor Implantation: Subcutaneously implant cultured tumor cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Measure tumors 2-3 times per week with calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize animals into treatment and control groups (n=8-10 per group) once tumors reach the target size.
-
Formulation Preparation: Prepare JNJ-7706621 in a suitable, sterile vehicle (e.g., nanocrystal suspension, as previously described for this compound).[6] Prepare fresh daily or as stability allows.
-
Dosing: Administer the compound via the desired route (e.g., intraperitoneal injection). A previously tested efficacious dose was 125 mg/kg.[6]
-
Dosing Schedule: Based on preclinical data, an intermittent schedule is recommended to manage toxicity.[1] Example schedules to test:
-
Once daily for 5 days, followed by 2 days off.
-
Three times per week (e.g., Monday, Wednesday, Friday).
-
Once daily for 2 weeks, followed by a 1-week break.
-
-
Toxicity Monitoring:
-
Body Weight: Weigh animals at least 3 times per week.
-
Clinical Observations: Observe animals daily for signs of distress (e.g., lethargy, ruffled fur, abnormal posture).
-
CBC/Blood Chemistry: Collect blood samples at baseline and at specified time points to assess hematological and organ toxicity.
-
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size. The primary efficacy endpoint is tumor growth inhibition.
Protocol 2: Monitoring and Management of Hematological Toxicity
-
Baseline Blood Collection: Prior to the first dose, collect a small volume of blood (e.g., via tail vein or submandibular bleed) for a baseline Complete Blood Count (CBC).
-
On-Study Monitoring: Collect blood samples at regular intervals (e.g., weekly) and at the study endpoint. For acute toxicity studies, more frequent monitoring may be necessary.
-
Sample Analysis: Analyze samples for key parameters including total white blood cells, absolute neutrophil count (ANC), red blood cells, hemoglobin, and platelets.
-
Toxicity Grading: Grade hematological toxicity based on a predefined scale (e.g., adapted from CTCAE).
-
Management Actions:
-
Mild to Moderate Neutropenia: Continue treatment with increased monitoring.
-
Severe Neutropenia: Interrupt dosing until the neutrophil count recovers to a safe level. Restart treatment at the same or a reduced dose level (e.g., 75% of the original dose).
-
Febrile Neutropenia: Immediately stop dosing and provide supportive care, including antibiotics and hydration, as directed by a veterinarian.
-
Visualizations: Signaling Pathways & Experimental Workflow
Caption: JNJ-7706621 inhibits Aurora A and B kinases, disrupting key mitotic events.
Caption: JNJ-7706621 inhibits CDK1 and CDK2, halting cell cycle progression.
References
- 1. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Management of Adverse Events Due to Cyclin-Dependent Kinase 4/6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Aurora kinase inhibitors in cancer research and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Management of adverse events during cyclin-dependent kinase 4/6 (CDK4/6) inhibitor-based treatment in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Side effects of CDK4/6 inhibitors [bcna.org.au]
- 13. m.youtube.com [m.youtube.com]
Improving JNJ-7706204 efficacy in resistant tumors
Welcome to the technical support center for JNJ-7706621, a dual inhibitor of Aurora kinases and Cyclin-Dependent Kinases (CDKs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming resistance and improving the efficacy of JNJ-7706621 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is JNJ-7706621 and what are its primary targets?
A1: JNJ-7706621 is a potent, cell-permeable, small molecule inhibitor that targets key regulators of the cell cycle. Its primary targets are Aurora kinases (Aurora A and Aurora B) and Cyclin-Dependent Kinases (CDKs), particularly CDK1 and CDK2.[1][2] By inhibiting these kinases, JNJ-7706621 can arrest cell cycle progression in the G2/M phase and induce apoptosis in cancer cells.[3]
Q2: My cells are showing reduced sensitivity to JNJ-7706621 over time. What is the most common mechanism of acquired resistance?
A2: The most well-documented mechanism of acquired resistance to JNJ-7706621 is the overexpression of the ATP-binding cassette (ABC) transporter G2 (ABCG2), also known as Breast Cancer Resistance Protein (BCRP).[4][5] JNJ-7706621 is a substrate for this efflux pump, meaning the transporter actively removes the drug from the cell, lowering its intracellular concentration and reducing its efficacy.[4]
Q3: Are there other potential mechanisms of resistance to JNJ-7706621 I should consider?
A3: Yes. While ABCG2 overexpression is a primary concern, resistance to inhibitors of Aurora kinases and CDKs can arise through other mechanisms. These include:
-
On-target Mutations: Point mutations in the kinase domain of the target, such as Aurora B, can prevent the inhibitor from binding effectively while preserving the kinase's activity.[6][7]
-
Bypass Pathway Activation: Cancer cells can compensate for the inhibition of Aurora kinases and CDKs by upregulating alternative signaling pathways. Common bypass mechanisms include the activation of the PI3K/AKT/mTOR or RAS/MEK/ERK pathways.[8][9][10]
-
Upregulation of Cell Cycle Components: Increased expression of key cell cycle proteins, such as Cyclin E1 in complex with CDK2, can override the inhibitory effects of the drug.[8]
Q4: How can I overcome ABCG2-mediated resistance in my experiments?
A4: To overcome resistance mediated by the ABCG2 transporter, you can co-administer JNJ-7706621 with a specific ABCG2 inhibitor. This will block the efflux pump and restore the intracellular concentration and sensitivity to JNJ-7706621.[4]
Q5: What are some potential combination strategies to enhance the efficacy of JNJ-7706621 in resistant tumors?
A5: Combination therapy is a key strategy for overcoming resistance and enhancing efficacy. Based on its mechanism and known resistance pathways, consider the following combinations:
-
With ABCG2 Inhibitors: To counteract efflux pump-mediated resistance.[4]
-
With Chemotherapy: Aurora kinase inhibitors like alisertib (B1683940) have shown synergistic effects when combined with conventional chemotherapy agents such as paclitaxel (B517696) or cyclophosphamide, particularly in Myc-overexpressing tumors.[10][11][12]
-
With other Kinase Inhibitors: For resistance driven by bypass pathways, combining JNJ-7706621 with inhibitors of the activated pathway (e.g., PI3K/AKT or MEK inhibitors) may be effective.[9][10]
-
With Radioimmunotherapy: JNJ-7706621 has been shown to reverse resistance to CD37-targeted radioimmunotherapy in lymphoma cell lines.[13]
Troubleshooting Guide
| Problem/Observation | Potential Cause | Suggested Solution / Next Step |
| Decreased cell killing (Increased IC50) after prolonged treatment. | 1. Development of acquired resistance. 2. Overexpression of ABCG2 efflux pump. | 1. Confirm resistance by comparing the IC50 of the treated population to the parental cell line (See Protocol 1). 2. Perform a Western blot to check for ABCG2/BCRP protein levels. 3. Test for reversal of resistance by co-treating with an ABCG2 inhibitor. |
| No inhibition of Histone H3 phosphorylation (a marker of Aurora B activity) at expected effective concentrations. | 1. ABCG2-mediated drug efflux. 2. Mutation in the Aurora B kinase domain. | 1. Check for ABCG2 expression. If high, co-treat with an ABCG2 inhibitor and re-assess Histone H3 phosphorylation (See Protocol 3). 2. Sequence the kinase domain of the AURKB gene in your resistant cells to check for mutations. |
| Cells arrest in G2/M but do not undergo apoptosis. | Activation of pro-survival bypass pathways (e.g., PI3K/AKT). | 1. Perform a phospho-kinase array or Western blot to screen for activation of common survival pathways (e.g., p-AKT, p-ERK). 2. Test for synergy by combining JNJ-7706621 with an inhibitor of the identified activated pathway. |
| High variability in cell viability assay results. | 1. Inconsistent cell seeding density. 2. Drug instability or precipitation at high concentrations. | 1. Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for consistency. 2. Visually inspect drug dilutions for precipitation. Ensure the final DMSO concentration is consistent and low (e.g., <0.5%). |
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of JNJ-7706621
| Kinase Target | IC50 (nM) |
|---|---|
| CDK2/cyclin E | 3 |
| CDK2/cyclin A | 4 |
| CDK1/cyclin B | 9 |
| Aurora A | 11 |
| Aurora B | 15 |
| CDK3/cyclin E | 58 |
| CDK6/cyclin D1 | 175 |
| CDK4/cyclin D1 | 253 |
Data compiled from multiple sources.[2][14][15]
Table 2: Antiproliferative Activity of JNJ-7706621 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
|---|---|---|
| HeLa | Cervical Cancer | 284 |
| HCT116 | Colorectal Carcinoma | 254 |
| A375 | Melanoma | 447 |
Data represents a selection of cell lines.[2][15]
Table 3: Effect of ABCG2 Overexpression on JNJ-7706621 Sensitivity
| Cell Line | ABCG2 Status | Treatment | IC50 (nM) | Resistance Factor |
|---|---|---|---|---|
| HeLa | Parental (Low) | JNJ-7706621 | 284 ± 25 | 1x |
| HeLa-R | Resistant (High) | JNJ-7706621 | 3700 ± 400 | ~13x |
| HeLa-R | Resistant (High) | JNJ-7706621 + FTC* | 900 ± 100 | ~3x |
| HEK-293 | Vector Control | JNJ-7706621 | 140 ± 10 | 1x |
| HEK-293 | Wild-Type ABCG2 | JNJ-7706621 | >3000 | >20x |
*FTC (Fumitremorgin C) is an ABCG2 inhibitor. Data adapted from Seamon et al., Mol Cancer Ther, 2006.[4]
Key Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (Using MTT)
This protocol determines the concentration of JNJ-7706621 required to inhibit cell viability by 50% (IC50).
Materials:
-
Parental and suspected resistant cancer cell lines
-
Complete cell culture medium
-
JNJ-7706621 stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of JNJ-7706621 in complete medium. A common range is 1 nM to 10,000 nM. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (DMSO only) and a no-cell blank control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Normalize the data to the vehicle control (set as 100% viability). Plot the percent viability versus the log of the drug concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Generation of a JNJ-7706621-Resistant Cell Line
This protocol describes a common method for generating a drug-resistant cell line through continuous, dose-escalating exposure.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
JNJ-7706621 stock solution
-
Cell culture flasks and plates
Procedure:
-
Determine Initial IC50: First, determine the IC50 of the parental cell line for JNJ-7706621 using Protocol 1.
-
Initial Exposure: Begin by culturing the parental cells in their complete medium containing JNJ-7706621 at a concentration equal to the IC10 or IC20 of the parental line.
-
Monitor and Passage: Initially, a significant portion of the cells may die. Monitor the culture closely. When the surviving cells become 70-80% confluent, passage them as usual, but keep them in the drug-containing medium.
-
Dose Escalation: Once the cells are proliferating steadily at the current drug concentration, increase the concentration of JNJ-7706621 by a factor of 1.5 to 2.0.[16] Again, expect an initial period of increased cell death followed by the recovery of a resistant population.
-
Repeat and Cryopreserve: Continue this cycle of dose escalation for several months. It is critical to cryopreserve vials of cells at each successful concentration step as a backup.
-
Establish Final Resistant Line: Once the cells can tolerate a JNJ-7706621 concentration that is at least 10-fold higher than the parental IC50, the resistant cell line is considered established.
-
Characterization: Confirm the degree of resistance by re-evaluating the IC50 (Protocol 1). Maintain the resistant cell line in a medium containing a constant concentration of JNJ-7706621 to preserve the resistant phenotype.
Protocol 3: Western Blot for Phospho-Histone H3 (Ser10)
This protocol is used to assess the activity of Aurora B kinase, a direct target of JNJ-7706621. Inhibition of Aurora B leads to a decrease in the phosphorylation of Histone H3 at Serine 10 (pH3).
Materials:
-
Cell lysates from treated and untreated cells
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 15% acrylamide (B121943) for good histone resolution)
-
PVDF membrane (0.2 µm pore size is recommended for small proteins like histones)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10) and Rabbit anti-total Histone H3 (as a loading control)
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Sample Preparation: Treat cells with JNJ-7706621 at various concentrations for a defined period (e.g., 24 hours). Lyse cells and determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 15-20 µg of protein per lane on a high-percentage SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-phospho-Histone H3 (Ser10) antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 6. Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To confirm equal loading, the membrane can be stripped and re-probed with an antibody against total Histone H3.
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. Cisplatin-resistant cancer cells are sensitive to Aurora kinase A inhibition by alisertib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ashpublications.org [ashpublications.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Molecular basis of drug resistance in aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer [frontiersin.org]
- 11. Inhibition of Aurora A Kinase in Combination with Chemotherapy Induces Synthetic Lethality and Overcomes Chemoresistance in Myc-Overexpressing Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Frontiers | Breast Cancer Resistance to Cyclin-Dependent Kinases 4/6 Inhibitors: Intricacy of the Molecular Mechanisms [frontiersin.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Alisertib inhibits migration and invasion of EGFR-TKI resistant cells by partially reversing the epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Formulation Strategies for Improved Bioavailability of Research Compounds
Disclaimer: As of late 2025, detailed public information regarding the formulation and bioavailability of JNJ-7706204 is limited. The following technical support guide provides general strategies and troubleshooting advice applicable to research compounds with poor aqueous solubility, which are common challenges in drug development. The quantitative data and experimental protocols presented are illustrative and should be adapted based on the specific physicochemical properties of the compound .
Frequently Asked Questions (FAQs)
Q1: My research compound shows poor oral bioavailability in initial in vivo studies. What are the likely causes?
Poor oral bioavailability is often multifactorial. For orally administered drugs, it is largely influenced by two key factors: solubility and permeability.[1] Low aqueous solubility can lead to a low dissolution rate in the gastrointestinal fluids, limiting the amount of drug available for absorption.[2] Poor permeability across the intestinal epithelium can also restrict the drug's entry into systemic circulation. Other contributing factors can include instability in the gastrointestinal tract and significant first-pass metabolism in the liver.[1]
Q2: What are the initial steps to consider for improving the bioavailability of a poorly soluble compound?
A systematic approach is recommended. Start by thoroughly characterizing the physicochemical properties of your compound, including its aqueous solubility at different pH values, pKa, logP, and solid-state characteristics (e.g., crystallinity). Based on this profile, you can explore various formulation strategies. Common starting points include particle size reduction (micronization or nanonization) to increase the surface area for dissolution, and exploring enabling formulations such as amorphous solid dispersions or lipid-based systems.[2][3][4]
Q3: When should I consider a lipid-based formulation?
Lipid-based formulations are particularly advantageous for highly lipophilic (high logP) compounds with poor aqueous solubility. These formulations can enhance bioavailability by increasing drug solubilization in the gut, facilitating lymphatic absorption, and potentially reducing first-pass metabolism.
Q4: What is an amorphous solid dispersion (ASD), and how can it improve bioavailability?
An amorphous solid dispersion involves dispersing the drug in its high-energy, non-crystalline (amorphous) state within a polymer matrix.[3] This approach can significantly increase the aqueous solubility and dissolution rate compared to the stable crystalline form.[1] ASDs are often prepared using techniques like spray drying or hot-melt extrusion.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low drug exposure despite high dose | Dissolution rate-limited absorption; solubility of the compound is the limiting factor.[1] | • Reduce particle size (micronization/nanonization).• Evaluate amorphous solid dispersions.• Consider lipid-based formulations. |
| High variability in plasma concentrations between subjects | Inconsistent dissolution; potential food effects. | • Investigate the impact of food on drug absorption (food effect studies).• Develop a more robust formulation, such as a self-emulsifying drug delivery system (SEDDS). |
| Good in vitro dissolution but poor in vivo absorption | Permeability-limited absorption; potential for significant gut wall metabolism or efflux. | • Investigate the compound's permeability using in vitro models (e.g., Caco-2 assays).• Consider the use of permeation enhancers or efflux pump inhibitors in the formulation.[5] |
| Precipitation of the drug in the GI tract after dissolution from an enabling formulation | Supersaturation followed by crystallization of the drug. | • Incorporate precipitation inhibitors (polymers) into the formulation.• Optimize the drug-to-carrier ratio in the formulation. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (B87167) (DMSO).
-
Assay Plate Preparation: Dispense the DMSO stock solution into a 96-well plate to achieve a final concentration range (e.g., 0.1 to 100 µM) upon addition of the aqueous buffer.
-
Buffer Addition: Add phosphate-buffered saline (PBS) at pH 7.4 to each well.
-
Incubation: Seal the plate and incubate at room temperature for 2 hours with shaking.
-
Turbidity Measurement: Measure the absorbance at 620 nm using a plate reader to detect precipitation. The highest concentration at which no precipitation is observed is the kinetic solubility.
Protocol 2: In Vitro Dissolution Testing (for Solid Dispersions)
-
Apparatus: Use a USP Apparatus 2 (paddle apparatus).
-
Dissolution Medium: Prepare 900 mL of simulated gastric fluid (pH 1.2) or simulated intestinal fluid (pH 6.8).
-
Procedure:
-
Place a known amount of the solid dispersion formulation into the dissolution vessel.
-
Begin paddle rotation at a specified speed (e.g., 75 RPM).
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).
-
Replace the withdrawn volume with fresh dissolution medium.
-
-
Analysis: Analyze the drug concentration in the collected samples using a validated analytical method, such as HPLC-UV.
Visualizations
Caption: A generalized workflow for developing a formulation to enhance oral bioavailability.
Caption: Decision tree for selecting a bioavailability enhancement strategy.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. upm-inc.com [upm-inc.com]
- 4. Video: Bioavailability Enhancement: Drug Solubility Enhancement [jove.com]
- 5. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
Addressing inconsistent results with JNJ-7706204
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues and inconsistencies researchers may encounter when working with JNJ-7706621, a dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell-Based Assays
You may observe significant variability in the half-maximal inhibitory concentration (IC50) of JNJ-7706621 between experiments. This can be attributed to several factors related to the compound, the experimental setup, and the cell line used.
Possible Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Recommendation |
| Compound Solubility and Stability | JNJ-7706621 is soluble in DMSO.[1] Ensure the compound is fully dissolved in the stock solution. Visually inspect for any precipitation. Prepare fresh dilutions from the stock for each experiment to avoid degradation. |
| Cell Density and Growth Phase | The number of cells seeded can significantly affect the assay outcome. Optimize and standardize the cell seeding density. Ensure cells are in the logarithmic growth phase at the time of treatment. |
| Cell Line Variability | Different cell lines can exhibit varying sensitivity to JNJ-7706621 due to differences in the expression of CDKs, Aurora kinases, or drug transporters.[1][2] It is a substrate for the ABCG2 drug transporter, which can confer resistance.[1] Profile the expression of target kinases and transporters in your cell lines. |
| Incubation Time | The duration of inhibitor treatment can influence the observed IC50 value. Perform a time-course experiment to determine the optimal incubation time for your specific cell line and endpoint. |
| Assay Reagents and Technique | Inconsistencies in reagent preparation, pipetting, and plate reading can introduce significant error. Calibrate pipettes regularly and ensure proper mixing of reagents. Use a consistent protocol for all experiments. |
Issue 2: Discrepancy Between Biochemical and Cell-Based Assay Potency
It is common to observe a higher potency for JNJ-7706621 in biochemical assays (against isolated kinases) compared to cell-based assays.
Possible Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Recommendation |
| Cellular Permeability | JNJ-7706621 must cross the cell membrane to reach its intracellular targets. Poor cell permeability can lead to a lower effective concentration inside the cell. |
| Drug Efflux Pumps | As a substrate for the ABCG2 transporter, JNJ-7706621 can be actively pumped out of the cell, reducing its intracellular concentration and apparent potency.[1] Consider using cell lines with low ABCG2 expression or co-treatment with an ABCG2 inhibitor for mechanistic studies. |
| High ATP Concentration in Cells | Most kinase inhibitors, including JNJ-7706621, are ATP-competitive. The high intracellular concentration of ATP can compete with the inhibitor for binding to the kinase, leading to a decrease in apparent potency in cellular assays.[3] |
| Off-Target Effects | At higher concentrations, JNJ-7706621 may have off-target effects that can influence cell viability and confound the interpretation of results.[1][2] It is important to perform dose-response experiments and consider potential off-targets. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of JNJ-7706621?
A1: JNJ-7706621 is a potent dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases.[1][4][5] CDKs are key regulators of the cell cycle, while Aurora kinases are essential for proper mitosis.[6] By inhibiting both, JNJ-7706621 can induce cell cycle arrest and apoptosis.[3]
Q2: What are the recommended storage conditions for JNJ-7706621?
A2: For long-term storage, it is recommended to store JNJ-7706621 as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C. Avoid repeated freeze-thaw cycles.
Q3: How can I confirm that the observed cellular effects are due to the inhibition of CDKs and Aurora kinases?
A3: To validate the on-target effects of JNJ-7706621, consider the following approaches:
-
Western Blotting: Analyze the phosphorylation status of known CDK and Aurora kinase substrates. Inhibition should lead to a decrease in the phosphorylation of these substrates.
-
Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution. Inhibition of CDKs and Aurora kinases is expected to cause arrest at specific phases of the cell cycle.
-
Use of a Structurally Different Inhibitor: Confirm the phenotype with another inhibitor that targets the same kinases but has a different chemical structure.[7]
Q4: Are there any known off-target effects of JNJ-7706621?
A4: While JNJ-7706621 is a potent inhibitor of CDKs and Aurora kinases, it has been shown to have submicromolar inhibitory activity against VEGF and FGF receptors, as well as GSK3β.[1][2] These off-target activities should be considered when interpreting experimental results, especially at higher concentrations.
Data Presentation
Table 1: In Vitro Inhibitory Activity of JNJ-7706621 against a Panel of Kinases
| Kinase Target | IC50 (nM) |
| Cdk2/cyclin E | 3[1][5] |
| Cdk2/cyclin A | 4[1] |
| Cdk1/cyclin B | 9[1][4][5] |
| Aurora A | 11[1][4][5] |
| Aurora B | 15[1][5] |
| Cdk3/cyclin E | 58[1] |
| Cdk6/cyclin D1 | 175[1] |
| Cdk4/cyclin D1 | 253[1] |
Table 2: Proliferative IC50 Values of JNJ-7706621 in Various Human Cancer Cell Lines
| Cell Line | IC50 (nM) |
| HeLa | 112 - 284[4][5] |
| HCT-116 | 112 - 254[4][5] |
| A375 | 112 - 514[1][4][5] |
| SK-OV-3 | 112 - 514[4] |
| PC3 | 112 - 514[4] |
| DU145 | 112 - 514[4] |
| MDA-MB-231 | 112 - 514[4] |
Experimental Protocols
Protocol 1: General Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[3]
-
Compound Treatment: Prepare serial dilutions of JNJ-7706621 in culture medium. Add the diluted compound to the cells and incubate for the desired period (e.g., 24, 48, or 72 hours).[4] Include a DMSO vehicle control.
-
Viability Reagent Addition: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.[3]
-
Signal Measurement: Incubate the plate to stabilize the signal and then read the luminescence or absorbance using a plate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[3]
Visualizations
Caption: Inhibition of CDKs and Aurora kinases by JNJ-7706621 disrupts cell cycle progression.
Caption: A logical workflow for troubleshooting inconsistent results in kinase inhibitor experiments.
References
JNJ-7706204 degradation and storage conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for JNJ-7706621. This resource provides essential information on the storage, handling, and use of JNJ-7706621 in your experiments. Please note that the compound originally queried as "JNJ-7706204" is likely a typographical error, and the information herein pertains to the well-documented dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases, JNJ-7706621.
Frequently Asked Questions (FAQs)
Q1: What is JNJ-7706621 and what is its mechanism of action?
JNJ-7706621 is a potent and cell-permeable small molecule that functions as a dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases.[1][2][3][4] It exhibits the highest potency for CDK1 and CDK2.[5][6][7] The compound also strongly inhibits Aurora A and Aurora B kinases.[3][4][6] Its activity against these key regulators of the cell cycle leads to cell cycle arrest, primarily in the G2-M phase, and can induce apoptosis.[1][2] JNJ-7706621 has been shown to be effective in a variety of human cancer cell lines, independent of their p53 or retinoblastoma status.[1][7]
Q2: What are the recommended storage and handling conditions for JNJ-7706621?
Proper storage of JNJ-7706621 is crucial for maintaining its stability and activity. For long-term storage, it is recommended to store the compound as a powder at -20°C, where it is stable for at least two to three years.[3][5] Once dissolved in a solvent, stock solutions should be aliquoted to prevent repeated freeze-thaw cycles. These aliquots can be stored at -80°C for up to a year or at -20°C for one month.[5] For short-term use, stock solutions can be kept at 4°C for a few days.
Q3: How should I prepare stock solutions of JNJ-7706621?
JNJ-7706621 is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions for in vitro experiments.[3][4][5][7] To prepare a stock solution, dissolve the powdered compound in fresh, anhydrous DMSO to the desired concentration. Gentle warming at 37°C or sonication can aid in dissolution.[4] For in vivo studies, a common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[6][7]
Data Presentation: Storage and Stability
| Condition | Form | Temperature | Duration |
| Long-term Storage | Powder | -20°C | ≥ 2-3 years[3][5] |
| Stock Solution | In Solvent | -80°C | 1 year[5] |
| Stock Solution | In Solvent | -20°C | 1 month[5] |
Data Presentation: Solubility
| Solvent | Concentration |
| DMSO | 20 mg/mL, 55 mg/mL, 79 mg/mL[3][5][7] |
| DMF | 30 mg/mL[3] |
| Ethanol | 20 mg/mL[3] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL[3] |
| In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 2.08 mg/mL[6] |
Experimental Protocols
In Vitro Kinase Assay
This protocol is designed to measure the inhibitory activity of JNJ-7706621 against a specific kinase, such as CDK1/cyclin B.
-
Prepare Kinase Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Brij-35.
-
Prepare Substrate Solution: A biotinylated peptide substrate for the kinase of interest (e.g., a histone H1-derived peptide for CDK1) is prepared in the reaction buffer.
-
Set up the Reaction: In a 96-well plate, add the kinase, the peptide substrate, and varying concentrations of JNJ-7706621 (typically in DMSO, with the final DMSO concentration kept below 1%).
-
Initiate the Reaction: Add ATP (e.g., ¹⁰ µM) to start the kinase reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the Reaction: Stop the reaction by adding an EDTA solution.
-
Detection: The amount of phosphorylated substrate is quantified, often using a method like scintillation counting if radiolabeled ATP is used, or a fluorescence-based assay.[5][7]
-
Data Analysis: Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the JNJ-7706621 concentration.
Cell Proliferation Assay
This protocol measures the effect of JNJ-7706621 on the proliferation of cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-8,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of JNJ-7706621 for 24-72 hours.
-
Thymidine (B127349) Incorporation: Add ¹⁴C-labeled thymidine to each well and incubate for an additional 24 hours to allow for its incorporation into newly synthesized DNA.[5][7]
-
Cell Lysis and Measurement: Lyse the cells and measure the amount of incorporated radiolabel using a scintillation counter.[5][7]
-
Data Analysis: Determine the IC₅₀ value, which represents the concentration of JNJ-7706621 that inhibits cell proliferation by 50%.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent or unexpected results in cell-based assays | 1. Compound precipitation in media. 2. Inaccurate compound concentration. 3. Cell line contamination or high passage number. | 1. Ensure the final DMSO concentration is low (typically <0.5%) to prevent precipitation. Visually inspect media for precipitates. 2. Verify the stock solution concentration and perform serial dilutions carefully. Use a positive control. 3. Perform regular cell line authentication and mycoplasma testing. Use cells with a low passage number. |
| Low or no compound activity in kinase assays | 1. Degraded compound. 2. Inactive enzyme or substrate. 3. Incorrect assay conditions. | 1. Use a fresh aliquot of JNJ-7706621. Verify proper storage conditions have been maintained. 2. Test the activity of the kinase and substrate with a known inhibitor as a positive control. 3. Optimize ATP concentration, incubation time, and buffer components. |
| Compound shows reduced potency over time | 1. Improper storage of stock solutions. 2. Repeated freeze-thaw cycles. | 1. Store stock solutions at -80°C for long-term stability. 2. Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. |
Visualizations
Caption: Signaling pathway of JNJ-7706621, highlighting its inhibitory action on CDKs and Aurora kinases, leading to cell cycle arrest.
Caption: A logical workflow for troubleshooting common issues encountered during experiments with JNJ-7706621.
References
- 1. researchgate.net [researchgate.net]
- 2. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. JNJ-7706621 | CDK | Apoptosis | Aurora Kinase | TargetMol [targetmol.com]
Validation & Comparative
A Comparative Efficacy Analysis of JNJ-7706621 and BI 2536 in Oncology Research
In the landscape of targeted cancer therapeutics, inhibitors of cell cycle progression have emerged as a promising strategy. This guide provides a detailed comparison of two such small molecule inhibitors: JNJ-7706621, a dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, and BI 2536, a potent inhibitor of Polo-like kinase 1 (Plk1). This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective efficacies, mechanisms of action, and the experimental frameworks used for their evaluation.
While the initial request specified JNJ-7706204, no publicly available information could be found for a compound with this designation. Based on available research on Johnson & Johnson's oncology pipeline, it is highly probable that the intended compound was JNJ-7706621, a well-documented cell cycle inhibitor. This comparison will therefore proceed with JNJ-7706621.
At a Glance: Key Performance Indicators
| Feature | JNJ-7706621 | BI 2536 |
| Primary Targets | Cyclin-Dependent Kinases (CDK1, CDK2), Aurora Kinases (A, B) | Polo-like kinase 1 (Plk1) |
| Mechanism of Action | ATP-competitive inhibition of CDKs and Aurora Kinases | ATP-competitive inhibition of Plk1 |
| Key Cellular Effects | G1 delay and G2/M arrest, apoptosis, endoreduplication | Mitotic arrest at prometaphase, formation of aberrant mitotic spindles, apoptosis |
| Clinical Development | Preclinical/Limited Clinical Investigation | Advanced to Phase II clinical trials |
Quantitative Performance Data
The following tables summarize the in vitro efficacy of JNJ-7706621 and BI 2536 across various kinase assays and cancer cell lines.
Table 1: Biochemical Potency Against Primary Kinase Targets
| Inhibitor | Target | IC50 (nM) | Assay Type |
| JNJ-7706621 | CDK1/Cyclin B | 9 | Cell-free kinase assay[1][2] |
| CDK2/Cyclin E | 3 | Cell-free kinase assay[2] | |
| Aurora A | 11 | Cell-free kinase assay[1][2] | |
| Aurora B | 15 | Cell-free kinase assay[2] | |
| BI 2536 | Plk1 | 0.83 | Cell-free kinase assay[3][4] |
| Plk2 | 3.5 | Cell-free kinase assay[3] | |
| Plk3 | 9.0 | Cell-free kinase assay[3] |
Table 2: Cellular Efficacy in Human Cancer Cell Lines (IC50, nM)
| Cell Line | Cancer Type | JNJ-7706621 | BI 2536 |
| HeLa | Cervical Cancer | 284[2][5] | 10-100 (effective concentration)[3] |
| HCT-116 | Colorectal Carcinoma | 254[2][5] | Not widely reported |
| A375 | Melanoma | 447[2][5] | Not widely reported |
| PC3 | Prostate Cancer | 112-514 (range)[1] | Not widely reported |
| DU145 | Prostate Cancer | 112-514 (range)[1] | Not widely reported |
| MDA-MB-231 | Breast Cancer | 112-514 (range)[1] | Not widely reported |
In-Depth Analysis: Preclinical and Clinical Efficacy
JNJ-7706621: Dual Inhibition of CDKs and Aurora Kinases
JNJ-7706621 is a novel cell cycle inhibitor that demonstrates potent inhibition of several CDKs and Aurora kinases.[6] This dual-targeting mechanism leads to a multifaceted disruption of cell cycle progression. In vitro, JNJ-7706621 selectively blocks the proliferation of a diverse range of tumor cells and is notably less effective at inhibiting the growth of normal human cells.[6] The compound's activity is independent of the p53 and retinoblastoma status of the cancer cells.[6]
At lower concentrations, JNJ-7706621 slows cell growth, while at higher concentrations, it induces cytotoxicity.[6] Mechanistically, it inhibits CDK1 kinase activity, alters the phosphorylation status of CDK1, and interferes with downstream substrates like retinoblastoma.[6] This leads to a delay in progression through the G1 phase and an arrest at the G2-M checkpoint.[6] The inhibition of Aurora kinases by JNJ-7706621 contributes to additional cellular effects such as endoreduplication and the inhibition of histone H3 phosphorylation.[6]
In vivo studies using human tumor xenograft models have shown that intermittent dosing schedules of JNJ-7706621 can produce significant antitumor activity, with a direct correlation between the total cumulative dose and the observed therapeutic effect.[6][7]
BI 2536: A Potent and Selective Plk1 Inhibitor
BI 2536 is a highly potent and selective small-molecule inhibitor of Plk1, a key regulator of multiple stages of mitosis.[3] Overexpression of Plk1 is common in many human cancers and is often associated with a poor prognosis. By inhibiting Plk1, BI 2536 disrupts normal mitotic progression, leading to a characteristic "polo arrest" phenotype.[6] This is characterized by cells arresting in prometaphase with aberrant mitotic spindles, ultimately leading to apoptosis.[6]
Preclinical studies have demonstrated the efficacy of BI 2536 in various murine xenograft models, where it inhibits tumor growth and can induce tumor regression.[3] BI 2536 has progressed to Phase II clinical trials for several cancer types, including non-small cell lung cancer and small cell lung cancer.[8] While it has shown an acceptable safety profile, its efficacy as a monotherapy has been modest in some indications.[9]
Signaling Pathway and Mechanism of Action Diagrams
To visually represent the mechanisms of action and the cellular pathways affected by these inhibitors, the following diagrams have been generated.
Caption: JNJ-7706621 signaling pathway inhibition.
Caption: BI 2536 mechanism leading to mitotic arrest.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of JNJ-7706621 and BI 2536.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against their target kinases.
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human kinases (e.g., CDK1/Cyclin B, Plk1) and a suitable substrate (e.g., a biotinylated peptide) are prepared in an appropriate assay buffer.
-
Compound Dilution: The test compound (JNJ-7706621 or BI 2536) is serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP (often radiolabeled, e.g., ³³P-γ-ATP) are incubated with the various concentrations of the inhibitor.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiolabeled assays, this can be done using scintillation counting.
-
IC50 Calculation: The percentage of kinase activity inhibition is plotted against the inhibitor concentration, and the IC50 value is determined using non-linear regression analysis.[1][3]
Cell Proliferation Assay
Objective: To measure the effect of the inhibitors on the growth of cancer cell lines.
General Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the inhibitor or a vehicle control (e.g., DMSO) for a defined period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using various methods:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
Thymidine (B127349) Incorporation Assay: Measures the incorporation of radiolabeled thymidine into newly synthesized DNA, indicating cell proliferation.[1]
-
-
Data Analysis: The results are used to calculate the IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in cell proliferation.
Human Tumor Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of the compounds.
General Protocol:
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. The inhibitor is administered via a specific route (e.g., intraperitoneally for JNJ-7706621, intravenously for BI 2536) according to a defined dosing schedule.[3][6] The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
Validating the On-Target Efficacy of JNJ-7706621: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the on-target effects of JNJ-7706621, a potent pan-cyclin-dependent kinase (CDK) and Aurora kinase inhibitor. Through a detailed comparison with alternative inhibitors and the provision of established experimental protocols, this document serves as a crucial resource for researchers validating the therapeutic potential of this and similar compounds.
Comparative Analysis of Kinase Inhibitors
JNJ-7706621 distinguishes itself as a dual inhibitor, targeting both the cell cycle-regulating CDKs and the mitosis-critical Aurora kinases.[1][2][3][4] This dual activity presents a unique therapeutic strategy against various cancer cell types.[1][3][4] The following tables summarize the in vitro potency of JNJ-7706621 against its primary targets and compare its cellular effects with other well-characterized kinase inhibitors.
Table 1: In Vitro Kinase Inhibition Profile of JNJ-7706621
| Target Kinase | IC50 (nM) |
| CDK1/Cyclin B | 9[1][2] |
| CDK2/Cyclin A | 4[1] |
| CDK2/Cyclin E | 3[2] |
| CDK3/Cyclin E | 58[5] |
| CDK4/Cyclin D1 | 253[5] |
| CDK6/Cyclin D1 | 175[5] |
| Aurora A | 11[1][2] |
| Aurora B | 15[2][5] |
| VEGF-R2 | 154-254[1][5] |
| FGF-R2 | 154-254[1][5] |
| GSK3β | 154-254[1][5] |
Table 2: Comparison of Cellular Effects of JNJ-7706621 and Alternative Kinase Inhibitors
| Inhibitor | Primary Targets | Key Cellular Effects | Selectivity Profile |
| JNJ-7706621 | Pan-CDK, Aurora A/B | G2/M cell cycle arrest, apoptosis, endoreduplication, inhibition of histone H3 phosphorylation.[1][4] | Pan-CDK and Aurora kinase inhibitor. |
| Flavopiridol | Pan-CDK | Cell cycle arrest, apoptosis. | First-generation pan-CDK inhibitor.[6] |
| Roscovitine | CDK1, CDK2, CDK5 | G1 and G2/M arrest. | First-generation pan-CDK inhibitor.[6] |
| Palbociclib | CDK4/6 | G1 arrest by blocking Rb phosphorylation.[7] | Selective CDK4/6 inhibitor.[7][8] |
| Ribociclib | CDK4/6 | G1 arrest by blocking Rb phosphorylation.[7] | Selective CDK4/6 inhibitor.[7] |
| Abemaciclib | CDK4/6 | G1 arrest by blocking Rb phosphorylation.[7] | Selective CDK4/6 inhibitor.[7] |
| Alisertib (MLN8237) | Aurora A | Mitotic arrest, polyploidy, apoptosis.[9] | Selective Aurora A inhibitor.[9] |
| Barasertib (AZD1152) | Aurora B | Inhibition of chromosome segregation, polyploidy, apoptosis. | Selective Aurora B inhibitor. |
Experimental Protocols
To ensure robust and reproducible validation of on-target effects, detailed experimental protocols are essential. The following are standard methodologies for characterizing CDK and Aurora kinase inhibitors.
In Vitro Kinase Activity Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
-
Principle: The transfer of a radioactive phosphate (B84403) from 33P-γ-ATP to a specific peptide or protein substrate by the kinase is quantified. Inhibition is measured by the reduction in substrate phosphorylation.
-
Materials:
-
Purified recombinant CDK/cyclin complexes or Aurora kinases.
-
Specific peptide substrate (e.g., histone H1 for CDK1).[3]
-
33P-γ-ATP.
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35).
-
JNJ-7706621 and other inhibitors.
-
Phosphocellulose paper or streptavidin-coated plates for substrate capture.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor in the kinase reaction buffer.
-
In a microplate, combine the kinase, its specific substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding 33P-γ-ATP.
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).
-
Spot the reaction mixture onto phosphocellulose paper or capture the biotinylated substrate on streptavidin-coated plates.
-
Wash away unincorporated 33P-γ-ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%.
-
Cell Proliferation Assay
This assay assesses the inhibitor's ability to prevent the growth of cancer cell lines.
-
Principle: The incorporation of a labeled nucleoside, such as 14C-thymidine, into newly synthesized DNA is measured as an indicator of cell proliferation.
-
Materials:
-
Cancer cell lines (e.g., HeLa, HCT-116).[1]
-
Complete cell culture medium.
-
JNJ-7706621 and other inhibitors.
-
14C-thymidine.
-
96-well plates.
-
Cell harvester and scintillation counter.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the inhibitor for a specified duration (e.g., 24-72 hours).
-
Add 14C-thymidine to each well and incubate for an additional 4-16 hours to allow for incorporation into the DNA of proliferating cells.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Wash the cells to remove unincorporated 14C-thymidine.
-
Measure the radioactivity on the filter mat using a scintillation counter.
-
Determine the IC50 value for cell growth inhibition.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of the inhibitor on cell cycle progression.
-
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is measured by a flow cytometer, allowing for the quantification of cells in different phases of the cell cycle (G1, S, G2/M).
-
Materials:
-
Cancer cell lines.
-
JNJ-7706621 and other inhibitors.
-
Propidium iodide (PI) or DAPI staining solution.
-
RNase A.
-
Flow cytometer.
-
-
Procedure:
-
Treat cells with the inhibitor at various concentrations for a defined time period.
-
Harvest the cells and fix them in cold 70% ethanol.
-
Wash the cells and resuspend them in a staining solution containing PI and RNase A.
-
Incubate in the dark to allow for DNA staining.
-
Analyze the stained cells using a flow cytometer.
-
The resulting DNA content histogram is used to quantify the percentage of cells in G1, S, and G2/M phases. An accumulation of cells in a specific phase indicates a cell cycle arrest at that point.
-
Immunoblotting for Phosphorylated Proteins
This method is used to assess the inhibition of kinase activity within the cell by measuring the phosphorylation status of its downstream substrates.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of a target protein (e.g., phospho-histone H3 for Aurora B activity, phospho-Rb for CDK4/6 activity).
-
Materials:
-
Cancer cell lines.
-
JNJ-7706621 and other inhibitors.
-
Lysis buffer.
-
Primary antibodies (e.g., anti-phospho-histone H3 (Ser10), anti-phospho-Rb (Ser780)).
-
Secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Treat cells with the inhibitor for the desired time.
-
Lyse the cells to extract proteins.
-
Determine protein concentration using a protein assay (e.g., BCA).
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target protein.
-
Wash the membrane and incubate with a secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system. A decrease in the phosphorylated protein signal indicates inhibition of the upstream kinase.
-
Visualizing On-Target Effects
To further elucidate the mechanisms of action and experimental approaches, the following diagrams illustrate the key signaling pathways and a typical workflow for validating a kinase inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JNJ-7706621 | CDK | Apoptosis | Aurora Kinase | TargetMol [targetmol.com]
- 6. CDK inhibitors in cancer therapy, an overview of recent development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Aurora B Inhibitors as Cancer Therapeutics | MDPI [mdpi.com]
JNJ-7706204 versus volasertib in AML studies
An In-Depth Comparative Guide: Volasertib (B1683956) for the Treatment of Acute Myeloid Leukemia (AML)
A Note on the Comparator: JNJ-7706204
Despite extensive searches, no publicly available scientific literature, clinical trial data, or regulatory information could be identified for a compound designated "JNJ-7706204" in the context of Acute Myeloid Leukemia (AML) or oncology. Therefore, a direct comparison with volasertib is not feasible. This guide will provide a comprehensive overview of volasertib, with a discussion of other Polo-like kinase (PLK) inhibitors and alternative therapeutic strategies in AML serving as a comparative context.
Volasertib: A Potent Inhibitor of Polo-like Kinase 1 in AML
Volasertib (formerly BI 6727) is an investigational, first-in-class, small molecule inhibitor of Polo-like kinase 1 (PLK1) that has been evaluated in clinical trials for the treatment of AML, particularly in older patients who are ineligible for intensive induction chemotherapy.[1][2] PLK1 is a key regulator of the cell cycle, and its overexpression in various cancers, including AML, is associated with poor prognosis.[1][3][4]
Mechanism of Action
Volasertib functions as a competitive inhibitor of the ATP-binding pocket of PLK1.[5][6] This inhibition disrupts the downstream signaling cascade that is crucial for mitotic progression, leading to a G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[6][7][8] While volasertib is highly selective for PLK1, it also exhibits inhibitory activity against PLK2 and PLK3 at higher concentrations.[5][7][9] Preclinical studies have demonstrated its efficacy in inducing programmed cell death in various cancer cell lines, including those resistant to other anti-mitotic drugs.[5]
dot
Clinical Development and Efficacy in AML
Volasertib has been primarily investigated in combination with low-dose cytarabine (B982) (LDAC) for elderly patients with previously untreated AML who are not candidates for intensive chemotherapy.
Quantitative Data from Key Clinical Trials
| Trial Identifier | Phase | Treatment Arms | Key Efficacy Outcomes | Reference |
| NCT00876689 | II | Volasertib + LDAC vs. LDAC alone | Objective Response Rate (CR + CRi): 31% vs. 13.3% (p=0.052) Median Overall Survival: 8.0 vs. 5.2 months (HR=0.63, p=0.047) | [2][10] |
| POLO-AML-2 (NCT01721876) | III | Volasertib + LDAC vs. Placebo + LDAC | Objective Response Rate (Primary Analysis): 25.2% vs. 16.8% (p=0.071) Objective Response Rate (Final Analysis): 27.7% vs. 17.1% (p=0.002) Median Overall Survival: 5.6 vs. 6.5 months (HR=0.97, p=0.757) | [10][11][12] |
CR = Complete Remission; CRi = Complete Remission with incomplete blood count recovery; LDAC = Low-Dose Cytarabine; HR = Hazard Ratio.
While the Phase II trial showed promising results, the subsequent Phase III trial (POLO-AML-2) did not meet its primary endpoint for overall survival, although a higher response rate was observed in the volasertib arm.[10][12] The development of volasertib was subsequently discontinued (B1498344) by the manufacturer for non-clinical reasons.
Safety and Tolerability
The primary dose-limiting toxicities of volasertib are hematological.
Common Adverse Events (Grade ≥3) in Volasertib + LDAC Arm (POLO-AML-2)
| Adverse Event | Percentage of Patients |
| Febrile Neutropenia | 60.4% |
| Infections and Infestations | 58.1% |
| Thrombocytopenia | Not specified, but a common drug-related adverse event[2] |
| Neutropenia | Not specified, but a common drug-related adverse event |
The incidence of grade ≥3 infections and febrile neutropenia was significantly higher in the volasertib plus LDAC arm compared to the placebo plus LDAC arm in the POLO-AML-2 study.[10]
Experimental Protocols
General Protocol for a Phase III Study of Volasertib in AML (Based on POLO-AML-2)
dot
Alternatives and Future Directions
Given the discontinuation of volasertib's development, the focus has shifted to other targeted therapies for AML.
-
Other PLK Inhibitors: Several other PLK inhibitors, such as onvansertib, have been investigated in clinical trials for AML, often in combination with other agents like hypomethylating agents or chemotherapy.[3]
-
Other Targeted Therapies: The therapeutic landscape of AML is evolving with the approval and investigation of inhibitors targeting other pathways, such as FLT3 inhibitors (e.g., quizartinib), IDH1/2 inhibitors, and BCL-2 inhibitors (e.g., venetoclax).
Conclusion
Volasertib demonstrated significant anti-leukemic activity in AML by effectively targeting PLK1. While it showed promising efficacy in a Phase II study, the confirmatory Phase III trial did not demonstrate a survival benefit, and its development was halted. The data from volasertib trials have, however, provided valuable insights into the potential of targeting the cell cycle in AML and have paved the way for the investigation of other PLK inhibitors and novel combination strategies. The lack of public information on "JNJ-7706204" prevents a direct comparison, highlighting the importance of data transparency in drug development.
References
- 1. J&J Study NCT06544616 [clinicaltrials.jnj.com]
- 2. researchgate.net [researchgate.net]
- 3. Johnson & Johnson to showcase strength of its broad hematology portfolio and pipeline at the 2024 American Society of Hematology Annual Meeting [prnewswire.com]
- 4. Lung cancer [jnj.com]
- 5. targetedonc.com [targetedonc.com]
- 6. Haematology [jnj.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Chronic treatment with a novel γ-secretase modulator, JNJ-40418677, inhibits amyloid plaque formation in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. J&J Study NCT04892173 [clinicaltrials.jnj.com]
- 11. Johnson & Johnson highlights its preeminent leadership in hematology through differentiated blood cancer portfolio and pipeline with new clinical and real-world data at ASH [jnj.com]
- 12. Johnson & Johnson reinforces its leadership in hematology and unveils new paradigm-shifting research at ASH 2025 [jnj.com]
JNJ-7706204: A Comparative Analysis of its Anti-proliferative Activity Across Diverse Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the activity of JNJ-7706204 in various cancer cell lines. It offers an objective comparison with the alternative Aurora kinase inhibitor, Alisertib, supported by experimental data from published studies.
JNJ-7706204, also known as JNJ-7706621, is a potent small molecule inhibitor targeting both cyclin-dependent kinases (CDKs) and Aurora kinases.[1][2] These enzyme families play crucial roles in cell cycle regulation, and their dysregulation is a hallmark of cancer. JNJ-7706204's dual-inhibitor nature allows it to disrupt cell division at multiple points, leading to cell cycle arrest and apoptosis in cancer cells.[1] This guide synthesizes publicly available data to present a clear comparison of its efficacy across different cancer types.
Comparative Analysis of In Vitro Activity
The anti-proliferative activity of JNJ-7706204 and the selective Aurora A kinase inhibitor Alisertib (MLN8237) has been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below.
| Cell Line | Cancer Type | JNJ-7706204 IC50 (nM) | Alisertib (MLN8237) IC50 (nM) |
| HCT116 | Colorectal Carcinoma | 254[3] | 32 - 60[4][5] |
| HeLa | Cervical Cancer | 284[3] | N/A |
| A375 | Melanoma | 447[3] | N/A |
| PC3 | Prostate Cancer | N/A | N/A |
| DU145 | Prostate Cancer | N/A | N/A |
| MDA-MB-231 | Breast Cancer | N/A | N/A |
| NCI-H2171 | Small Cell Lung Cancer | N/A | 12.88[6] |
| IM-9 | Multiple Myeloma | N/A | 17.98[6] |
| NB14 | Neuroblastoma | N/A | 19.65[6] |
| OCI-LY-19 | B-cell Lymphoma | N/A | 21.08[6] |
Experimental Protocols
The following is a representative protocol for a cell viability assay, such as the MTT assay, commonly used to determine the IC50 values presented above.
Cell Viability (MTT) Assay Protocol
This protocol is a standard procedure for assessing the effect of a compound on cell proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
JNJ-7706204 and/or Alisertib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested during their logarithmic growth phase and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Plates are incubated overnight to allow for cell attachment.
-
Compound Treatment: A dilution series of the test compound (JNJ-7706204 or Alisertib) is prepared in complete culture medium. The culture medium is removed from the wells and replaced with the medium containing the various concentrations of the compound. Control wells containing medium with vehicle (e.g., DMSO) and untreated cells are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution is added to each well and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium containing MTT is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting the percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by JNJ-7706204 and a typical experimental workflow for its evaluation.
JNJ-7706204 signaling pathway.
Experimental workflow for IC50 determination.
References
- 1. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug: Alisertib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
JNJ-7706621: A Comparative Analysis of Efficacy Against Standard-of-Care in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of JNJ-7706621, a dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Aurora kinases, against standard-of-care therapies in various cancer types. The information is compiled from publicly available preclinical data to offer a resource for researchers in oncology drug development.
Mechanism of Action: Dual Inhibition of Cell Cycle Progression
JNJ-7706621 exerts its anti-tumor activity by targeting two key families of kinases that regulate cell division: CDKs and Aurora kinases. CDKs are essential for the progression through the different phases of the cell cycle, while Aurora kinases play a critical role in mitosis, particularly in the formation and function of the mitotic spindle. By inhibiting both, JNJ-7706621 can induce cell cycle arrest, leading to apoptosis (programmed cell death) in cancer cells.[1] This dual-targeting mechanism offers a potentially potent approach to cancer therapy.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of JNJ-7706621 in various cancer cell lines compared to standard-of-care drugs where data is available in similar preclinical models. It is important to note that these are not from head-to-head studies, and direct comparisons should be made with caution.
Table 1: In Vitro Efficacy (IC50) of JNJ-7706621 in Various Cancer Cell Lines
| Cell Line | Cancer Type | JNJ-7706621 IC50 (nM) |
| A375 | Melanoma | 447 |
| HCT116 | Colorectal Cancer | 254 |
| U-2932 | Diffuse Large B-cell Lymphoma (ABC subtype) | Not specified, but identified as a potent agent |
| RIVA | Diffuse Large B-cell Lymphoma (ABC subtype) | Not specified, but identified as a potent agent |
Data synthesized from preclinical studies.
Table 2: In Vitro Efficacy (IC50) of Standard-of-Care Drugs in Representative Cancer Cell Lines
| Drug | Cancer Type | Cell Line | IC50 (nM) |
| Vemurafenib (BRAF inhibitor) | Melanoma (BRAF V600E) | A375 | ~10-100 |
| Oxaliplatin (part of FOLFOX) | Colorectal Cancer | HCT116 | ~1,000-10,000 |
| Doxorubicin (part of R-CHOP) | Diffuse Large B-cell Lymphoma | U-2932 | ~10-100 |
Data are approximate values from various public sources and intended for general comparison.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of JNJ-7706621 are outlined below, based on methodologies described in published studies.
In Vitro Cell Proliferation Assay
Objective: To determine the concentration of JNJ-7706621 that inhibits 50% of cancer cell growth (IC50).
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., A375 melanoma, HCT116 colorectal) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: JNJ-7706621 is serially diluted to a range of concentrations and added to the wells. Control wells receive vehicle (e.g., DMSO) only.
-
Incubation: Plates are incubated for a specified period, typically 72 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The absorbance or luminescence is measured, and the data is normalized to the vehicle control. The IC50 values are calculated using non-linear regression analysis.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of JNJ-7706621 in a living organism.
Methodology:
-
Animal Models: Immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., A375) is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers to calculate tumor volume.
-
Randomization and Treatment: Once tumors reach a specific size, mice are randomized into treatment and control groups. JNJ-7706621, formulated in an appropriate vehicle, is administered to the treatment group via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives the vehicle only.
-
Efficacy Evaluation: Tumor volumes are measured throughout the study. At the end of the experiment, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated to determine the efficacy of the treatment.
-
Pharmacodynamic and Biomarker Analysis: Tumor and plasma samples may be collected to assess drug concentration and the effect on target biomarkers (e.g., phosphorylation of CDK or Aurora kinase substrates).
Summary and Future Directions
Preclinical data suggests that JNJ-7706621 is a potent inhibitor of cancer cell proliferation in vitro and demonstrates anti-tumor activity in vivo. Its dual mechanism of targeting both CDKs and Aurora kinases holds promise for treating a range of malignancies.
A direct comparison of efficacy with standard-of-care drugs is challenging due to the lack of head-to-head preclinical studies. The available data indicates that while JNJ-7706621 shows potent nanomolar activity, its efficacy relative to established agents like BRAF inhibitors in melanoma or components of combination chemotherapies in colorectal cancer and DLBCL requires further investigation in comparative studies. Future clinical trials will be crucial to determine the therapeutic potential of JNJ-7706621 and its place in the landscape of cancer treatment.
References
A Comparative Guide to Biomarkers for JNJ-7706621 Sensitivity and Resistance
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of biomarkers and mechanisms influencing sensitivity and resistance to JNJ-7706621, a dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.
JNJ-7706621 is a potent anti-proliferative agent that induces cell cycle arrest and apoptosis in a variety of tumor cells.[1] Understanding the molecular determinants of its efficacy is crucial for patient stratification and the development of effective therapeutic strategies. This guide synthesizes the available experimental data on biomarkers for sensitivity and resistance to JNJ-7706621 and provides detailed protocols for key experimental assays.
Mechanism of Action
JNJ-7706621 exerts its anti-cancer effects by targeting two key families of kinases involved in cell cycle progression:
-
Cyclin-Dependent Kinases (CDKs): JNJ-7706621 potently inhibits CDK1 and CDK2.[2] Inhibition of these kinases leads to a delay in the G1 phase and a subsequent arrest in the G2/M phase of the cell cycle.[1][3]
-
Aurora Kinases: The compound also inhibits Aurora A and Aurora B kinases.[2] Inhibition of Aurora kinases disrupts mitotic events, including the phosphorylation of histone H3, leading to endoreduplication and apoptosis.[1]
The dual inhibition of CDKs and Aurora kinases results in a multi-faceted attack on the cell cycle, ultimately leading to tumor cell death.
Biomarkers for Sensitivity and Resistance
The following table summarizes the known biomarkers and mechanisms associated with sensitivity and resistance to JNJ-7706621.
| Biomarker/Mechanism | Effect on JNJ-7706621 Efficacy | Description | Supporting Experimental Data |
| ABCG2 (BCRP) Transporter Expression | Resistance | Overexpression of the ATP-binding cassette transporter G2 (ABCG2), also known as Breast Cancer Resistance Protein (BCRP), leads to increased efflux of JNJ-7706621 from the cell, thereby reducing its intracellular concentration and efficacy.[3] | A HeLa cell line made resistant to JNJ-7706621 showed overexpression of ABCG2. Inhibition of ABCG2 with fumitremorgin C (FTC) restored sensitivity to the drug.[3] Human embryonic kidney (HEK-293) cells transfected with ABCG2 were also resistant to JNJ-7706621.[3] |
| p53 and Retinoblastoma (Rb) Status | Sensitivity (Independent) | The anti-proliferative and apoptotic effects of JNJ-7706621 appear to be independent of the mutational status of the tumor suppressor genes p53 and Rb.[1][4] | JNJ-7706621 inhibited the growth of various human cancer cell lines irrespective of their p53 or Rb status.[1][4] |
| P-glycoprotein (P-gp/MDR1) Status | Sensitivity (Independent) | JNJ-7706621's efficacy is not affected by the expression of P-glycoprotein, a common mechanism of multidrug resistance.[1][4] | The drug was equally effective in cell lines with and without P-glycoprotein expression.[1][4] |
Quantitative Data: In Vitro Efficacy of JNJ-7706621
The following table presents the half-maximal inhibitory concentration (IC50) values of JNJ-7706621 in various human cancer cell lines, demonstrating its broad anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 284[2] |
| HCT116 | Colon Cancer | 254[2] |
| A375 | Melanoma | 447[2] |
| Various others | Multiple | 112 - 514[5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
This protocol is used to assess the cytotoxic effects of JNJ-7706621 on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of JNJ-7706621 for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and incubate until the formazan (B1609692) crystals are dissolved.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
This protocol is used to determine the effect of JNJ-7706621 on the activity of Aurora kinases.
-
Cell Lysis: Treat cells with JNJ-7706621 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 15% SDS-polyacrylamide gel.[8]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[8]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-histone H3 (Ser10) overnight at 4°C.[8]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8]
This protocol is used to analyze the effect of JNJ-7706621 on cell cycle distribution.
-
Cell Treatment: Treat cells with JNJ-7706621 for 24-48 hours. For synchronization, cells can be pre-treated with nocodazole (B1683961) (50-100 ng/mL) for 12-18 hours.[10]
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.[10]
-
Staining: Wash the fixed cells with PBS and stain with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes in the dark.[10]
-
Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases.
Visualizations
Signaling Pathway of JNJ-7706621 Action
Caption: Mechanism of action of JNJ-7706621.
Experimental Workflow for Biomarker Discovery
Caption: Workflow for identifying sensitivity and resistance biomarkers.
Logical Relationship of ABCG2 in JNJ-7706621 Resistance
Caption: The role of the ABCG2 transporter in JNJ-7706621 resistance.
References
- 1. 4.11. Flow Cytometry Analysis of Cell Cycle [bio-protocol.org]
- 2. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Human ABCG2: structure, function, and its role in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols [jove.com]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Western Blot Protocol for Histone H3 Antibody (NBP2-36468): Novus Biologicals [novusbio.com]
- 10. benchchem.com [benchchem.com]
Independent Validation of JNJ-7706621: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published data for the Aurora kinase inhibitor JNJ-7706621 with independently generated data and other alternative inhibitors. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support informed research decisions.
JNJ-7706621 is a potent, cell-permeable, and ATP-competitive inhibitor of Aurora kinases A and B, as well as cyclin-dependent kinases (CDKs).[1][2][3] Originally developed by Johnson & Johnson, its efficacy has been noted in various cancer cell lines, where it induces cell cycle arrest, apoptosis, and exhibits anti-proliferative effects.[1][2] This guide serves to collate and compare the initial findings with subsequent independent research to validate the compound's activity and provide a broader context of its performance against other known Aurora kinase inhibitors.
Comparative Analysis of Inhibitory Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) values for JNJ-7706621 against key kinase targets as reported in the original publication and subsequent independent studies. A comparison with other notable Aurora kinase inhibitors is also provided.
Table 1: In Vitro Inhibitory Activity of JNJ-7706621 Against Aurora Kinases and CDKs (Published Data)
| Target | IC50 (nM) | Source |
| Aurora A | 11 | [Emanuel et al., 2005][2] |
| Aurora B | 15 | [Emanuel et al., 2005][2] |
| CDK1/cyclin B | 9 | [Emanuel et al., 2005][2] |
| CDK2/cyclin A | 4 | [Emanuel et al., 2005][2] |
| CDK2/cyclin E | 3 | [Selleck Chemicals][4] |
| CDK4/cyclin D1 | 253 | [Selleck Chemicals][4] |
Table 2: Independent Validation and Comparative IC50 Values of Aurora Kinase Inhibitors
| Compound | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Source |
| JNJ-7706621 | submicromolar | submicromolar | [Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors - PMC][5] |
| Alisertib (MLN8237) | - | - | [The Dual Cell Cycle Kinase Inhibitor JNJ-7706621 Reverses Resistance to CD37-Targeted Radioimmunotherapy in Activated B Cell Like Diffuse Large B Cell Lymphoma Cell Lines][6] |
| AZD1152-HQPA | - | - | [Validating the Downstream Effects of MK-5108 on Histone H3 Phosphorylation: A Comparative Guide][7] |
| Tozasertib (VX-680) | - | - | [Validating the Downstream Effects of MK-5108 on Histone H3 Phosphorylation: A Comparative Guide][7] |
| PHA-739358 | 13 | 79 | [Aurora Kinases' Inhibitors – Rising Stars in Cancer Therapeutics? - PMC][3] |
| CYC116 | 44 | 19 | [Aurora Kinases' Inhibitors – Rising Stars in Cancer Therapeutics? - PMC][3] |
Table 3: Anti-proliferative Activity of JNJ-7706621 in Various Cancer Cell Lines (Published and Independent Data)
| Cell Line | Cancer Type | IC50 (nM) | Source |
| HeLa | Cervical Cancer | 284 | [JNJ-7706621 inhibits CDK1 kinase activity in cells. A, chemical...][8] |
| HCT-116 | Colorectal Carcinoma | 254 | [JNJ-7706621 inhibits CDK1 kinase activity in cells. A, chemical...][8] |
| A-375 | Melanoma | 447 | [JNJ-7706621 inhibits CDK1 kinase activity in cells. A, chemical...][8] |
| PC-3 | Prostate Cancer | - | [JNJ-7706621 inhibits CDK1 kinase activity in cells. A, chemical...][8] |
| DU-145 | Prostate Cancer | - | [JNJ-7706621 inhibits CDK1 kinase activity in cells. A, chemical...][8] |
| MDA-MB-231 | Breast Cancer | - | [JNJ-7706621 inhibits CDK1 kinase activity in cells. A, chemical...][8] |
| U-2932 | Diffuse Large B-cell Lymphoma | - | [The Dual Cell Cycle Kinase Inhibitor JNJ-7706621 Reverses Resistance to CD37-Targeted Radioimmunotherapy in Activated B Cell Like Diffuse Large B Cell Lymphoma Cell Lines][6][9] |
| RIVA | Diffuse Large B-cell Lymphoma | - | [The Dual Cell Cycle Kinase Inhibitor JNJ-7706621 Reverses Resistance to CD37-Targeted Radioimmunotherapy in Activated B Cell Like Diffuse Large B Cell Lymphoma Cell Lines][6][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to characterize JNJ-7706621 and other Aurora kinase inhibitors.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of JNJ-7706621 against Aurora A and Aurora B kinases.
Materials:
-
Recombinant human Aurora A and Aurora B kinase
-
Biotinylated peptide substrate (e.g., Kemptide)
-
³³P-γ-ATP
-
JNJ-7706621
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Streptavidin-coated microplates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of JNJ-7706621 in DMSO.
-
In a streptavidin-coated microplate, add the kinase buffer, recombinant Aurora kinase, and the biotinylated peptide substrate.
-
Add the diluted JNJ-7706621 or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ³³P-γ-ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by washing the plate with a wash buffer containing EDTA.
-
Measure the incorporation of ³³P into the peptide substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
Cell Viability Assay (MTT Assay)
This assay assesses the ability of an inhibitor to reduce the metabolic activity of cancer cells, which is an indicator of cell viability.
Objective: To determine the anti-proliferative IC50 of JNJ-7706621 in a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Cell culture medium and serum
-
JNJ-7706621
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of JNJ-7706621 for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This assay measures the DNA content of cells to determine the effect of an inhibitor on cell cycle progression.
Objective: To analyze the effect of JNJ-7706621 on the cell cycle distribution of a cancer cell line.
Materials:
-
Cancer cell line
-
JNJ-7706621
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%) for fixation
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with JNJ-7706621 or vehicle control for a desired time period.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Aurora kinase signaling pathway in mitosis and a typical workflow for the validation of an Aurora kinase inhibitor.
Caption: Aurora Kinase Signaling Pathway in Mitosis.
Caption: Experimental Workflow for Inhibitor Validation.
References
- 1. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Dual Cell Cycle Kinase Inhibitor JNJ-7706621 Reverses Resistance to CD37-Targeted Radioimmunotherapy in Activated B Cell Like Diffuse Large B Cell Lymphoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
A Head-to-Head Comparison of JNJ-7706621 and Rigosertib for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, the targeting of cell cycle regulation and key signaling pathways remains a cornerstone of drug development. This guide provides a comprehensive, data-supported comparison of two small molecule inhibitors: JNJ-7706621, a dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, and rigosertib (B1238547), a compound with a multifaceted and debated mechanism of action that includes Polo-like kinase 1 (PLK1) inhibition, RAS mimetic activity, and microtubule destabilization.
At a Glance: Key Differences
| Feature | JNJ-7706621 | Rigosertib (ON 01910.Na) |
| Primary Targets | Cyclin-Dependent Kinases (CDK1, CDK2), Aurora Kinases (Aurora A, Aurora B)[1][2][3] | Polo-like kinase 1 (PLK1), RAS-binding domain (RBD) of RAS effector proteins, Tubulin[4] |
| Mechanism of Action | ATP-competitive inhibitor of CDKs and Aurora kinases, leading to cell cycle arrest in G1 and G2/M phases, and induction of apoptosis.[1] | Non-ATP-competitive inhibitor of PLK1, acts as a RAS mimetic to disrupt RAS-effector interactions, and functions as a microtubule-destabilizing agent, leading to mitotic arrest and apoptosis.[4] |
| Reported IC50 Values | CDK1: 9 nM, CDK2: 3 nM, Aurora A: 11 nM, Aurora B: 15 nM.[2] | PLK1: 9 nM (in a cell-free assay).[4] |
| Cellular Effects | Inhibition of cell proliferation, induction of G1 and G2/M arrest, apoptosis, endoreduplication, and inhibition of histone H3 phosphorylation.[1] | Inhibition of cell proliferation, induction of G2/M arrest, apoptosis, and disruption of microtubule dynamics.[4] |
| Clinical Development Status | Investigated in preclinical and early clinical studies. | Has undergone Phase III clinical trials for myelodysplastic syndromes (MDS).[4] |
Mechanism of Action and Signaling Pathways
JNJ-7706621: Dual Inhibition of CDKs and Aurora Kinases
JNJ-7706621 exerts its anti-cancer effects by potently inhibiting two key families of serine/threonine kinases that are critical for cell cycle progression: Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.[1] By targeting CDK1 and CDK2, JNJ-7706621 interferes with the transitions from G1 to S phase and from G2 to M phase of the cell cycle.[1] Simultaneously, its inhibition of Aurora A and Aurora B kinases disrupts mitotic spindle formation and chromosome segregation, leading to mitotic catastrophe and apoptosis.[1]
Rigosertib: A Multi-Pronged Attack on Cancer Cells
The mechanism of action of rigosertib is more complex and has been a subject of scientific debate. It has been shown to act through at least three distinct mechanisms:
-
Polo-like kinase 1 (PLK1) Inhibition: Rigosertib was initially identified as a non-ATP-competitive inhibitor of PLK1, a key regulator of mitosis.[4]
-
RAS Mimetic: Rigosertib can act as a RAS mimetic, binding to the RAS-binding domain (RBD) of effector proteins like RAF and PI3K, thereby preventing their interaction with RAS and inhibiting downstream signaling.
-
Microtubule Destabilization: More recent studies have demonstrated that rigosertib can directly bind to tubulin and destabilize microtubules, leading to mitotic arrest.[4]
Preclinical and Clinical Data Summary
JNJ-7706621
Preclinical studies have demonstrated that JNJ-7706621 selectively inhibits the proliferation of a wide range of tumor cell lines, while being significantly less potent against normal human cells.[1] It has been shown to induce apoptosis and reduce colony formation in various cancer cell lines, independent of their p53 or retinoblastoma status.[1] In vivo, JNJ-7706621 has shown significant antitumor activity in human tumor xenograft models with intermittent dosing schedules.[1][5]
| Parameter | Cell Line | Result | Reference |
| IC50 (CDK1) | - | 9 nM | [2] |
| IC50 (CDK2) | - | 3 nM | [2] |
| IC50 (Aurora A) | - | 11 nM | [2] |
| IC50 (Aurora B) | - | 15 nM | [2] |
| Anti-proliferative IC50 | HeLa | 284 nM | [2] |
| Anti-proliferative IC50 | HCT116 | 254 nM | [2] |
| Anti-proliferative IC50 | A375 | 447 nM | [2] |
| In vivo efficacy | Human tumor xenograft | Significant antitumor activity | [1][5] |
Rigosertib
Rigosertib has undergone extensive preclinical and clinical evaluation. Preclinical studies have shown its efficacy in various cancer models, including those with RAS mutations.[4] However, its clinical development has faced challenges. A Phase III trial in patients with higher-risk myelodysplastic syndromes (MDS) who had failed hypomethylating agents did not meet its primary endpoint of overall survival improvement compared to physician's choice of therapy.
| Parameter | Cell Line/Model | Result | Reference |
| IC50 (PLK1) | Cell-free assay | 9 nM | [4] |
| In vivo efficacy | Various xenograft models | Tumor growth inhibition | [4] |
| Clinical Trial (Phase III) | Higher-risk MDS | Did not meet primary endpoint | - |
Experimental Protocols
JNJ-7706621: In Vitro Kinase Assays
Objective: To determine the inhibitory activity of JNJ-7706621 against CDK and Aurora kinases.
Methodology:
-
Recombinant human CDK1/Cyclin B, CDK2/Cyclin E, Aurora A, and Aurora B enzymes are used.
-
The kinase reactions are performed in a buffer containing ATP and a specific peptide substrate for each kinase.
-
JNJ-7706621 is added at various concentrations to determine the IC50 value.
-
The amount of phosphorylated substrate is quantified using methods such as radioactive phosphate (B84403) incorporation or fluorescence-based assays.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.[3]
Rigosertib: Microtubule Destabilization Assay
Objective: To assess the effect of rigosertib on microtubule polymerization.
Methodology:
-
Purified tubulin is incubated in a polymerization buffer at 37°C to induce microtubule formation.
-
Rigosertib is added to the reaction at different concentrations.
-
The polymerization of tubulin into microtubules is monitored over time by measuring the change in turbidity (absorbance at 340 nm) using a spectrophotometer.
-
A decrease in the rate and extent of the absorbance increase in the presence of rigosertib indicates microtubule destabilization.
Conclusion
JNJ-7706621 and rigosertib represent two distinct approaches to targeting cell cycle and signaling pathways in cancer. JNJ-7706621 is a potent and selective dual inhibitor of CDKs and Aurora kinases with a clear mechanism of action tied to cell cycle arrest. Rigosertib, on the other hand, exhibits a more complex and pleiotropic mechanism, affecting multiple critical cellular processes. While rigosertib has advanced further in clinical trials, its efficacy has been limited in some settings. The distinct mechanistic profiles of these two compounds may warrant their investigation in different cancer types and in combination with other therapeutic agents. Further research is needed to fully elucidate the clinical potential of both JNJ-7706621 and to better understand the contexts in which the multifaceted activities of rigosertib can be most effectively exploited.
References
- 1. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Essential Procedures for the Proper Disposal of JNJ-6204
Core Principle: Treat as Hazardous Chemical Waste
Unless explicitly stated otherwise by the manufacturer or a specific SDS, all forms of JNJ-6204 waste—including the pure compound, solutions, and contaminated materials—must be managed as hazardous chemical waste.[1][2] This precautionary measure is vital due to the biologically active nature of such compounds and the often-uncharacterized full scope of their health and environmental impacts.[2] Under no circumstances should this chemical waste be disposed of down the drain or in regular trash.[1][3]
Step-by-Step Disposal Protocol
This protocol outlines the systematic process for the safe collection, storage, and disposal of this compound in a laboratory setting.
Step 1: Waste Identification and Segregation
-
Classify as Hazardous : All waste streams containing this compound must be designated as hazardous. This includes unused or expired pure compounds, stock solutions, experimental solutions, and contaminated labware.[2][4]
-
Segregate at the Source : It is critical to collect this compound waste separately from non-hazardous waste to prevent accidental contamination and ensure correct disposal.[2][5] Do not mix with other incompatible waste streams such as strong acids, bases, or oxidizers.[3][6]
Step 2: Use of Personal Protective Equipment (PPE)
-
Before handling any chemical waste, personnel must wear appropriate PPE. This includes, but is not limited to, safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile gloves).[1][2]
Step 3: Waste Collection and Containment
-
Liquid Waste : Collect all solutions containing this compound in a designated, leak-proof hazardous waste container.[1] The container must be chemically compatible with the solvents used (e.g., glass or high-density polyethylene (B3416737) for organic solvents).[1][6] The first rinse of any "empty" container that held this compound must also be collected as hazardous waste.[3]
-
Solid Waste : All materials contaminated with this compound, such as pipette tips, gloves, weigh paper, and tubes, should be collected in a separate, clearly labeled hazardous waste container for solids.[1]
-
Container Management : Waste containers must be kept tightly sealed except when adding waste.[3][4][6][7] Ensure containers are in good condition and stored in a way that prevents leaks or ruptures.[6]
Step 4: Labeling of Waste Containers
-
Clear Identification : All hazardous waste containers must be clearly labeled as "Hazardous Waste."[6][8]
-
Detailed Contents : The label must include the full chemical name ("this compound") and the names of any solvents or other chemicals present in the container. Chemical formulas or abbreviations are not acceptable.[8][9]
-
Contact Information : Include the Principal Investigator's name and the laboratory location (building and room number).[8]
Step 5: On-Site Storage
-
Designated Area : Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1][7][8]
-
Secondary Containment : All liquid hazardous waste containers should be placed in secondary containment, such as a larger, chemically resistant tub, to contain any potential spills.[1][3][4]
-
Accumulation Limits : Be aware of your institution's limits for the volume of hazardous waste that can be stored in an SAA (e.g., a maximum of 55 gallons).[7]
Step 6: Arranging for Disposal
-
Contact EHS : Follow your institution's specific procedures for requesting a chemical waste pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2][5]
-
Provide Information : When arranging for pickup, provide all necessary information about the waste, as detailed on the container label.
-
Professional Disposal : The EHS department will ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations, typically via incineration at a permitted facility.[10][11]
Summary of Key Disposal Information
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste |
| Personal Protective Equipment | Safety goggles, lab coat, chemically resistant gloves |
| Liquid Waste Container | Compatible, leak-proof, sealed container (e.g., glass, polyethylene) |
| Solid Waste Container | Labeled, puncture-resistant container for contaminated labware |
| Container Labeling | "Hazardous Waste," full chemical names, PI name, lab location |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment |
| Disposal Method | Collection by the institution's Environmental Health and Safety (EHS) department for professional disposal |
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound as hazardous waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. vumc.org [vumc.org]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. research.cuanschutz.edu [research.cuanschutz.edu]
- 9. benchchem.com [benchchem.com]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 11. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Essential Safety and Operational Guide for Handling JNJ-6204
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling JNJ-6204. As a potent, dual-inhibitor of Casein Kinase 1 Delta (CSNK1D) and Epsilon (CSNK1E), this compound should be handled with care, assuming it is a potentially hazardous substance of unknown toxicity. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of experimental results.
Compound Data Presentation
A summary of the known quantitative data for this compound is provided below. Due to the nature of this compound as a novel research chemical, a comprehensive Safety Data Sheet (SDS) with all physical and toxicological properties is not publicly available. Therefore, it must be handled with the appropriate precautions for a potentially hazardous substance.
| Property | Value | Source |
| Chemical Name | 2-(5-fluoropyridin-2-yl)-6,6-bis(methyl-d3)-3-(1H-pyrazolo[3,4-b]pyridin-4-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine | MedKoo Biosciences |
| CAS Number | 2765264-50-2 | DC Chemicals[1], MedKoo Biosciences |
| Molecular Formula | C₁₉H₁₁D₆FN₆O | MedKoo Biosciences |
| Molecular Weight | 370.42 g/mol | MedKoo Biosciences |
| IC₅₀ (CSNK1D) | 2.3 nM | DC Chemicals[1] |
| IC₅₀ (CSNK1E) | 137 nM | DC Chemicals[1] |
Personal Protective Equipment (PPE) and Engineering Controls
Given the lack of comprehensive safety data, a cautious approach to handling this compound is mandatory. The following PPE and engineering controls are required to minimize exposure.
| Control Measure | Specification |
| Engineering Controls | All handling of this compound, including weighing, reconstitution, and aliquoting, must be conducted in a certified chemical fume hood to minimize inhalation risk. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles are mandatory. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any tears or punctures before use. Change gloves immediately if they become contaminated. |
| Body Protection | A lab coat must be worn at all times in the laboratory. |
| Respiratory Protection | Respiratory protection is generally not required when handling small quantities in a chemical fume hood. If there is a risk of aerosolization outside of a fume hood, consult your institution's Environmental Health and Safety (EHS) department for guidance on appropriate respiratory protection. |
Operational Plan: From Receipt to Disposal
A systematic approach to the handling and disposal of this compound is critical for safety and experimental consistency.
Compound Receipt and Storage
-
Verification : Upon receipt, verify the container label matches the order information.
-
Inspection : Inspect the container for any signs of damage or leakage. If compromised, do not open and consult your institution's EHS department.
-
Storage : Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed. For long-term storage, follow the manufacturer's recommendations, which may include refrigeration or freezing.
Stock Solution Preparation
-
Personal Protective Equipment : Don appropriate PPE before starting.
-
Fume Hood : Perform all steps inside a chemical fume hood.
-
Weighing : Carefully weigh the desired amount of this compound powder using an analytical balance.
-
Dissolving : Add the appropriate solvent (e.g., DMSO) to the powder to create a stock solution of the desired concentration.
-
Labeling : Clearly label the stock solution container with the compound name, concentration, solvent, date of preparation, and your initials.
-
Storage : Store the stock solution as recommended, often in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Spill and Emergency Procedures
-
Minor Spill :
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collect the contaminated material into a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Major Spill :
-
Evacuate the area immediately.
-
Alert your supervisor and your institution's EHS department.
-
Prevent entry into the affected area.
-
Follow the instructions of the emergency response team.
-
-
First Aid :
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact : Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation : Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional, local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Includes contaminated gloves, weigh boats, pipette tips, and other disposable materials. Place in a clearly labeled, sealed, and puncture-resistant hazardous waste container. The label should include "Hazardous Chemical Waste," the chemical name (this compound), and the approximate quantity. |
| Liquid Waste | Includes unused stock solutions, experimental solutions, and solvent rinses. Collect in a designated, sealed, and leak-proof hazardous waste container. The label must include "Hazardous Liquid Waste," the full chemical names of all components (including solvents), and their approximate concentrations. |
| Sharps Waste | Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste. |
Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocols
The following are representative protocols for experiments that may involve the use of this compound. These should be adapted to your specific experimental needs.
In Vitro Kinase Assay (Luminescence-Based)
This protocol is a general method to determine the inhibitory activity of a compound against a target kinase.
Materials:
-
This compound stock solution (in DMSO)
-
Recombinant CSNK1D or CSNK1E kinase
-
Kinase substrate peptide
-
ATP
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
Methodology:
-
Compound Dilution : Prepare a serial dilution of the this compound stock solution in DMSO.
-
Kinase Reaction Setup :
-
Add the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add the kinase to each well and incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at the recommended temperature and time for the kinase reaction to proceed.
-
-
Signal Detection :
-
Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based assay kit according to the manufacturer's instructions.
-
-
Data Analysis :
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell-Based Assay for Target Engagement
This protocol provides a general framework for assessing the effect of this compound on a cellular pathway.
Materials:
-
This compound stock solution (in DMSO)
-
Cell line expressing the target of interest
-
Cell culture medium and supplements
-
Assay plates (e.g., 96-well plates)
-
Reagents for the desired readout (e.g., cell viability assay, Western blot, reporter gene assay)
Methodology:
-
Cell Seeding : Seed the cells in an appropriate assay plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment :
-
Prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent toxicity.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
-
Incubation : Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
Assay Performance : Perform the chosen assay to measure the effect of the compound. This could include:
-
Cell Viability Assay : To assess cytotoxicity.
-
Western Blot : To measure changes in protein phosphorylation or expression.
-
Reporter Gene Assay : To measure changes in gene expression downstream of the target.
-
-
Data Analysis : Analyze the data to determine the effect of this compound on the cellular process being investigated.
Mandatory Visualizations
The following diagrams illustrate key workflows for the safe handling of this compound.
References
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Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
